molecular formula C9H5BrClNO2 B152663 7-bromo-5-chloro-1H-indole-2-carboxylic acid CAS No. 952959-39-6

7-bromo-5-chloro-1H-indole-2-carboxylic acid

Cat. No.: B152663
CAS No.: 952959-39-6
M. Wt: 274.5 g/mol
InChI Key: GYDTYDQJHCQVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-chloro-1H-indole-2-carboxylic acid (CAS 952959-39-6) is a high-value halogenated indole scaffold extensively used in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block for the synthesis of novel bioactive molecules, particularly in the development of Central Nervous System (CNS) agents and serotonin receptor modulators . The core research value of this indole-2-carboxylic acid derivative lies in its application as a key intermediate for the exploration of cannabinoid CB1 receptor allosteric modulators . The indole-2-carboxamide scaffold, to which this compound belongs, is a prototypical structure for designing compounds that bind to topographically distinct allosteric sites on the CB1 receptor, offering potential for greater receptor-subtype selectivity and innovative therapeutic approaches . Furthermore, halogenated indolecarboxylic acids are recognized for their significant biological importance, including potential as glycine antagonists in NMDA receptor studies . Researchers utilize this compound in Structure-Activity Relationship (SAR) studies to develop analogs with optimized binding affinity and allosteric cooperativity factors . It is also employed in the manufacture of specialty chemicals and agrochemicals where the indole scaffold is required . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-5-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDTYDQJHCQVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256523
Record name 7-Bromo-5-chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-39-6
Record name 7-Bromo-5-chloro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 7-bromo-5-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative with potential applications in medicinal chemistry and drug development. The synthesis is designed for researchers, scientists, and professionals in the field of organic and medicinal chemistry.

Introduction

Indole-2-carboxylic acids are a pivotal class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of halogen substituents, such as bromine and chlorine, onto the indole scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced potency and selectivity for various biological targets. This guide outlines a robust and efficient multi-step synthesis for the preparation of this compound, starting from the commercially available 2-bromo-4-chloroaniline. The synthetic strategy is centered around the well-established Fischer indole synthesis, a reliable method for the construction of the indole ring system.

Overall Synthesis Pathway

The proposed synthesis of this compound is a three-step process:

  • Synthesis of (2-bromo-4-chlorophenyl)hydrazine (2) from 2-bromo-4-chloroaniline (1) via diazotization followed by reduction.

  • Fischer Indole Synthesis of ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4) from (2-bromo-4-chlorophenyl)hydrazine (2) and ethyl pyruvate (3).

  • Hydrolysis of the ethyl ester (4) to the final product, this compound (5).

Synthesis_Pathway cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Hydrolysis 2-bromo-4-chloroaniline 2-bromo-4-chloroaniline (1) diazonium_salt Diazonium Salt (intermediate) 2-bromo-4-chloroaniline->diazonium_salt 1. NaNO2, HCl 2. SnCl2 or Na2S2O5 hydrazine (2-bromo-4-chlorophenyl)hydrazine (2) diazonium_salt->hydrazine indole_ester Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4) hydrazine->indole_ester Ethyl Pyruvate (3) Acid catalyst (e.g., H2SO4) ethyl_pyruvate Ethyl Pyruvate (3) carboxylic_acid This compound (5) indole_ester->carboxylic_acid 1. NaOH, EtOH/H2O 2. HCl

Figure 1: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These protocols are based on established procedures for analogous reactions and may require optimization for this specific substrate.

Step 1: Synthesis of (2-bromo-4-chlorophenyl)hydrazine (2)

This procedure involves the diazotization of 2-bromo-4-chloroaniline followed by reduction of the resulting diazonium salt.

  • Materials:

    • 2-bromo-4-chloroaniline (1)

    • Concentrated hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Sodium sulfite (Na₂SO₃) or Stannous chloride (SnCl₂)

    • Sodium hydroxide (NaOH)

    • Diethyl ether

    • Ice

  • Procedure:

    • A solution of 2-bromo-4-chloroaniline (1.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath.

    • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate flask, a solution of sodium sulfite (3.0 eq) in water is prepared and cooled to 0 °C.

    • The cold diazonium salt solution is slowly added to the sodium sulfite solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

    • The reaction mixture is then made alkaline by the addition of a concentrated sodium hydroxide solution.

    • The product, (2-bromo-4-chlorophenyl)hydrazine, is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Step 2: Fischer Indole Synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4)

This step involves the acid-catalyzed cyclization of the synthesized hydrazine with ethyl pyruvate.

  • Materials:

    • (2-bromo-4-chlorophenyl)hydrazine (2)

    • Ethyl pyruvate (3)

    • Ethanol (absolute)

    • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

  • Procedure:

    • A solution of (2-bromo-4-chlorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol is prepared in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

    • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product, ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate, can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4)

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

  • Materials:

    • Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4)

    • Ethanol

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and water.

    • A solution of sodium hydroxide (3.0 eq) in water is added to the ester solution.

    • The mixture is heated to reflux until the hydrolysis is complete, as monitored by TLC.

    • After cooling to room temperature, the ethanol is removed under reduced pressure.

    • The aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

    • The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and purification methods employed.

StepStarting Material(s)ProductCatalyst/ReagentsSolventTemperatureTypical Yield (%)
12-bromo-4-chloroaniline(2-bromo-4-chlorophenyl)hydrazineNaNO₂, HCl, Na₂SO₃Water0-25 °C70-85
2(2-bromo-4-chlorophenyl)hydrazine, Ethyl pyruvateEthyl 7-bromo-5-chloro-1H-indole-2-carboxylateH₂SO₄ or PPAEthanolReflux60-75
3Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylateThis compoundNaOH, HClEthanol/WaterReflux85-95

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow start Start: 2-bromo-4-chloroaniline step1 Step 1: Diazotization and Reduction - React with NaNO2/HCl - Reduce with Na2SO3 - Workup and Extraction start->step1 intermediate1 Intermediate: (2-bromo-4-chlorophenyl)hydrazine step1->intermediate1 step2 Step 2: Fischer Indole Synthesis - React with Ethyl Pyruvate - Acid Catalysis (H2SO4) - Reflux intermediate1->step2 intermediate2 Intermediate: Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate step2->intermediate2 purification1 Purification: Column Chromatography intermediate2->purification1 step3 Step 3: Hydrolysis - React with NaOH in EtOH/H2O - Reflux purification1->step3 acidification Acidification with HCl step3->acidification filtration Filtration and Drying acidification->filtration final_product Final Product: this compound filtration->final_product

Figure 2: General experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and actionable synthetic route for the preparation of this compound. The proposed pathway utilizes the robust Fischer indole synthesis and starts from a readily available starting material. The provided experimental protocols and data offer a solid foundation for researchers to synthesize this and other similarly substituted indole derivatives for further investigation in drug discovery and materials science. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

A Technical Guide to 7-Bromo-5-chloro-1H-indole-2-carboxylic Acid: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological significance of the novel heterocyclic compound, 7-bromo-5-chloro-1H-indole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document incorporates predicted values and data from closely related analogs to offer a thorough assessment for research and development purposes.

Core Physicochemical Properties

This compound, identified by the CAS number 952959-39-6, is a halogenated derivative of indole-2-carboxylic acid. Its structure suggests potential applications in medicinal chemistry, as the indole scaffold is a common feature in many biologically active compounds.

Table 1: Physicochemical Data for this compound and Related Analogs

PropertyThis compound5-bromo-7-chloro-1H-indole-2-carboxylic acid (Isomer)5-bromoindole-2-carboxylic acid (Analog)
CAS Number 952959-39-6383132-31-87254-19-5
Molecular Formula C₉H₅BrClNO₂C₉H₅BrClNO₂C₉H₆BrNO₂
Molecular Weight 274.50 g/mol 274.50 g/mol 240.05 g/mol
Appearance White powderNot specifiedSolid
Melting Point No data availableNot specified280-294 °C[1]
Boiling Point No data available494.4±40.0 °C (Predicted)[2]Not specified
pKa No data available4.03±0.30 (Predicted)[2]Not specified
Solubility No data availableNo data availableNo data available

Note: The lack of specific experimental data for this compound necessitates the use of predicted values and data from its isomer and a related analog for comparative purposes.

Experimental Protocols

General Synthesis of Halo-substituted Indole-2-carboxylic Acids

A common route for the synthesis of substituted indole-2-carboxylic acids is through the Fischer indole synthesis, followed by halogenation and hydrolysis of the corresponding ester.

Diagram 1: Generalized Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A Substituted Phenylhydrazine D Fischer Indole Synthesis A->D B Pyruvic Acid B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Substituted Indole-2-carboxylic Acid Ester D->E G Halogenation E->G F Halogenating Agent (e.g., NBS, NCS) F->G H Halo-substituted Indole-2-carboxylic Acid Ester G->H J Hydrolysis H->J I Base (e.g., NaOH) I->J K Halo-substituted Indole-2-carboxylic Acid J->K

Caption: Generalized workflow for the Fischer indole synthesis of halo-substituted indole-2-carboxylic acids.

Methodology:

  • Fischer Indole Synthesis: A substituted phenylhydrazine is reacted with pyruvic acid in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding indole-2-carboxylic acid ester.

  • Halogenation: The resulting ester is then treated with a suitable halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce the desired halogen atoms onto the indole ring.

  • Hydrolysis: The halo-substituted ester is subsequently hydrolyzed, typically using a base like sodium hydroxide, to yield the final halo-substituted indole-2-carboxylic acid.

Determination of Physicochemical Properties

Standard analytical techniques can be employed to characterize the physicochemical properties of the synthesized compound.

Diagram 2: Experimental Workflow for Physicochemical Characterization

Physicochemical_Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Physicochemical Analysis A Synthesized Compound B Purification (e.g., Recrystallization, Chromatography) A->B C Melting Point Determination B->C D Solubility Assay (e.g., Shake-Flask Method) B->D E pKa Determination (e.g., Potentiometric Titration) B->E F LogP Determination (e.g., Shake-Flask with Octanol/Water) B->F G Structural Elucidation (NMR, MS) B->G

Caption: General experimental workflow for the physicochemical characterization of a synthesized compound.

Methodologies:

  • Melting Point: Determined using a standard melting point apparatus.

  • Solubility: The equilibrium solubility can be determined using the shake-flask method in various solvents (e.g., water, ethanol, DMSO).

  • pKa: Potentiometric titration is a common method for determining the acid dissociation constant.

  • LogP: The octanol-water partition coefficient (LogP) can be determined using the shake-flask method followed by quantification of the compound in each phase.

  • Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure and purity of the synthesized compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been reported for this compound, derivatives of closely related bromo- and chloro-substituted indole-2-carboxylic acids have shown promise as inhibitors of various enzymes, suggesting potential therapeutic applications. For instance, certain substituted indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase and as anticancer agents targeting kinases like EGFR.[3][4]

Diagram 3: Representative Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Ligand Growth Factor Ligand->RTK Binds Inhibitor Indole-2-carboxylic Acid Derivative Inhibitor->RTK Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: A representative signaling pathway illustrating the potential mechanism of action of indole-2-carboxylic acid derivatives as kinase inhibitors.

This pathway illustrates how a derivative of this compound could potentially inhibit a receptor tyrosine kinase like EGFR. By blocking the kinase activity, the downstream signaling cascade that promotes cell proliferation and survival is disrupted, which is a key strategy in cancer therapy.

Conclusion

This compound represents a novel compound with potential for further investigation in the field of drug discovery. While specific experimental data is currently limited, the information on related compounds provides a solid foundation for future research. The synthetic and analytical protocols outlined in this guide can serve as a starting point for the preparation and characterization of this molecule. Furthermore, the exploration of its biological activities, particularly in the context of kinase and viral enzyme inhibition, is a promising avenue for the development of new therapeutic agents.

References

In-Depth Technical Guide: 7-bromo-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 952959-39-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-5-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly accessible literature, this guide extrapolates from structurally similar indole-2-carboxylic acids to detail its physicochemical properties, propose a viable synthetic route, and discuss its potential as a scaffold for developing novel therapeutics, particularly as kinase inhibitors.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₅BrClNO₂. Its structure features a bicyclic indole core substituted with a bromine atom at the 7-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 2-position. These functional groups provide multiple reaction sites for chemical modification, making it a versatile building block in organic synthesis.

PropertyValue
CAS Number 952959-39-6
Molecular Formula C₉H₅BrClNO₂
Molecular Weight 274.50 g/mol
Appearance White to off-white powder
Purity Typically >97%
Storage Store in a cool, dry place away from light

Proposed Synthesis

A common and effective method for the synthesis of substituted indole-2-carboxylic acids is the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with an α-keto acid, followed by cyclization under acidic conditions. For this compound, the proposed starting materials would be (3-bromo-5-chlorophenyl)hydrazine and pyruvic acid.

Experimental Protocol: Proposed Fischer Indole Synthesis

Materials:

  • (3-bromo-5-chlorophenyl)hydrazine

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diatomaceous earth

Procedure:

  • Hydrazone Formation: A solution of (3-bromo-5-chlorophenyl)hydrazine (1.0 eq) in ethanol is prepared. To this, pyruvic acid (1.1 eq) is added dropwise with stirring. The reaction mixture is heated to reflux for 2-4 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting crude hydrazone is then treated with a cyclizing agent, such as glacial acetic acid or a mixture of acetic acid and concentrated hydrochloric acid. The mixture is heated to reflux for 4-8 hours.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and then redissolved in an aqueous solution of sodium hydroxide. The solution is filtered through diatomaceous earth to remove insoluble impurities. The filtrate is then acidified with hydrochloric acid to a pH of 2-3 to precipitate the purified this compound. The solid is collected by filtration, washed with water, and dried under vacuum.

G cluster_synthesis Proposed Synthesis Workflow start Starting Materials: (3-bromo-5-chlorophenyl)hydrazine Pyruvic Acid hydrazone Hydrazone Formation (Ethanol, Reflux) start->hydrazone cyclization Fischer Indole Cyclization (Glacial Acetic Acid, Reflux) hydrazone->cyclization workup Aqueous Work-up and Purification cyclization->workup product This compound workup->product

Proposed Fischer Indole Synthesis Workflow

Potential Biological Activity and Signaling Pathways

Derivatives of indole-2-carboxylic acid are widely investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The halogen substitutions at the 5 and 7 positions of the indole ring can enhance binding affinity and selectivity for the ATP-binding pocket of specific kinases through halogen bonding and hydrophobic interactions.

While the specific targets of this compound are not yet reported, it is plausible that its derivatives could act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR or EGFR, or intracellular kinases like those in the MAPK/ERK pathway. Inhibition of these pathways can block cancer cell proliferation, survival, and angiogenesis.

Hypothetical Mechanism of Action: Kinase Inhibition

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ligand->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival, Angiogenesis) transcription->gene_expression inhibitor 7-bromo-5-chloro-1H-indole- 2-carboxylic acid derivative inhibitor->rtk

Hypothetical Inhibition of a Receptor Tyrosine Kinase Pathway

General Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential anticancer activity of derivatives of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based detection method.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., A549, HUVEC)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of proliferation) value.

G cluster_workflow General Workflow for Biological Evaluation synthesis Synthesis of Derivatives kinase_assay In Vitro Kinase Assay synthesis->kinase_assay cell_assay Cell-Based Proliferation Assay (e.g., MTT) synthesis->cell_assay data_analysis Data Analysis (IC50 / GI50 Determination) kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Workflow for Biological Evaluation of Derivatives

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its halogenated indole core is a key feature in many known kinase inhibitors. While further research is needed to elucidate the specific biological targets and activities of this compound and its derivatives, the synthetic and screening methodologies outlined in this guide provide a solid foundation for its exploration in drug discovery programs. The versatility of its structure allows for the generation of diverse chemical libraries, increasing the potential for identifying potent and selective drug candidates.

The Multifaceted Biological Activities of Halogenated Indole-2-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Halogenation of the indole ring, particularly at the 2-position with a carboxylic acid moiety, has emerged as a powerful strategy for modulating the biological activity of these molecules. This technical guide provides an in-depth exploration of the diverse biological activities of halogenated indole-2-carboxylic acids, focusing on their anticancer, antiviral, and antimicrobial properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Halogenated indole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

The antiproliferative activity of various halogenated indole-2-carboxamides has been evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI₅₀) and inhibitory concentration (IC₅₀) values are summarized in the tables below.

Table 1: Antiproliferative Activity (GI₅₀, µM) of Halogenated Indole-2-Carboxamides

Compound IDR⁴A-549 (Lung)MCF-7 (Breast)Panc-1 (Pancreatic)HT-29 (Colon)Mean GI₅₀
5e ClHH2-methylpyrrolidin-1-yl0.950.801.001.050.95
Doxorubicin ----1.200.901.400.801.10

Data sourced from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[1]

Table 2: EGFR and CDK2 Inhibitory Activity of Selected Halogenated Indole-2-Carboxamides

Compound IDEGFR IC₅₀ (µM)CDK2 IC₅₀ (µM)
5e 0.150.25

Data sourced from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[1]

Signaling Pathway: EGFR/CDK2 Inhibition

Many halogenated indole-2-carboxylic acid derivatives exert their anticancer effects by dually inhibiting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[2][3][4] CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition. By inhibiting both targets, these compounds can synergistically suppress cancer cell growth and induce apoptosis.[2]

EGFR_CDK2_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CDK2 CDK2 CellCycle G1/S Transition CDK2->CellCycle Inhibitor Halogenated Indole-2-Carboxylic Acid Derivative Inhibitor->EGFR Inhibitor->CDK2

EGFR/CDK2 dual inhibition pathway.
Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7][8]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Halogenated indole-2-carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indole-2-carboxylic acid derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity

Derivatives of halogenated indole-2-carboxylic acid have been identified as potent inhibitors of viral enzymes, particularly HIV-1 integrase.

Quantitative Antiviral Activity Data

The inhibitory activity of these compounds against HIV-1 integrase is a key measure of their antiviral potential.

Table 3: HIV-1 Integrase Inhibitory Activity of Halogenated Indole-2-Carboxylic Acid Derivatives

Compound IDR⁴Integrase IC₅₀ (µM)
3 HHHH-
15 HHp-trifluorophenylH1.23
17b HHp-trifluorophenyl2,4-difluorophenylamino1.05
18 HHo-fluorophenylH1.01
20a HHo-fluorophenyl3-fluoro-4-methoxyphenylamino0.13
20b HHo-fluorophenyl2,4-difluorophenylamino1.70

Data sourced from a study on indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[9][10]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Halogenated indole-2-carboxylic acids inhibit the strand transfer step.[9][10][11] The mechanism of inhibition involves the chelation of two essential Mg²⁺ ions within the active site of the integrase by the indole core and the C2 carboxyl group.[9][10] Additionally, the halogenated phenyl groups introduced at the C6 position of the indole core can form π-π stacking interactions with the viral DNA, further enhancing the binding affinity and inhibitory activity.[9][12][13]

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Active Site cluster_1 Integrase HIV-1 Integrase StrandTransfer Strand Transfer Integrase->StrandTransfer Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA Inhibitor Halogenated Indole-2-Carboxylic Acid Inhibitor->Mg1 Inhibitor->Mg2 Inhibitor->vDNA Inhibitor->StrandTransfer Chelation Chelation PiStacking π-π Stacking Integration Viral DNA Integration StrandTransfer->Integration

Mechanism of HIV-1 integrase inhibition.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integrase reaction.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (biotin-labeled oligonucleotide corresponding to the U5 end of HIV-1 LTR)

  • Target DNA (dUTP-digoxigenin-labeled oligonucleotide)

  • Streptavidin-coated microplates

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat streptavidin-coated microplates with the biotin-labeled donor DNA.

  • Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

  • Inhibitor Addition: Add serial dilutions of the halogenated indole-2-carboxylic acid derivatives to the wells.

  • Strand Transfer Reaction: Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction and incubate.

  • Detection: Add anti-digoxigenin-HRP conjugate, followed by the HRP substrate. The amount of integrated target DNA is proportional to the color development.

  • Measurement: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of integrase activity for each compound concentration and determine the IC₅₀ value.

Antimicrobial and Antifungal Activity

Multi-halogenated indoles, while not exclusively indole-2-carboxylic acids, demonstrate the potent antimicrobial and antifungal properties of the halogenated indole scaffold.

Quantitative Antimicrobial and Antifungal Activity Data

The minimum inhibitory concentration (MIC) is the primary measure of the antimicrobial and antifungal efficacy of these compounds.

Table 4: Antimicrobial Activity (MIC, µg/mL) of Multi-Halogenated Indoles against Staphylococcus aureus

Compound IDHalogenation PatternS. aureus MIC (µg/mL)
6-bromo-4-iodoindole 6-Br, 4-I20-30
4-bromo-6-chloroindole 4-Br, 6-Cl20-30
Gentamicin -20-30

Data sourced from a study on multi-halogenated indoles as antimicrobial agents.[14][15]

Table 5: Antifungal Activity (MIC, µg/mL) of Di-Halogenated Indoles against Candida Species

Compound IDCandida albicans MIC (µg/mL)Candida auris MIC (µg/mL)Candida glabrata MIC (µg/mL)
4,6-dibromoindole 10-5010-5010-50
5-bromo-4-chloroindole 10-5010-5010-50
Ketoconazole 25-40025-40025-400
Miconazole 10-5010-5010-50

Data sourced from a study on the antifungal activities of multi-halogenated indoles.[7]

Mechanism of Action: Disruption of Quorum Sensing and Induction of Oxidative Stress

Halogenated indoles exhibit their antimicrobial effects through a multi-target mechanism. In bacteria like Staphylococcus aureus, they can disrupt the accessory gene regulator (Agr) quorum-sensing system.[9][12] This system regulates the expression of virulence factors. By downregulating key genes such as agrA, RNAIII, hla (α-hemolysin), and nuc1 (nuclease), these compounds can inhibit biofilm formation and reduce virulence.[14][15] Furthermore, they have been shown to induce the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and bacterial cell death.[14][15]

Quorum_Sensing_Inhibition cluster_0 S. aureus Cell AgrD AgrD (precursor) AgrB AgrB AgrD->AgrB AIP AIP (autoinducer) AgrB->AIP export AgrC AgrC (receptor) AIP->AgrC activation AgrA AgrA (regulator) AgrC->AgrA phosphorylation RNAIII RNAIII AgrA->RNAIII transcription Virulence Virulence Factors (hla, nuc1) RNAIII->Virulence expression Inhibitor Halogenated Indole Inhibitor->AgrA Inhibitor->RNAIII ROS Intracellular ROS Inhibitor->ROS CellDeath Bacterial Cell Death ROS->CellDeath

Inhibition of Staphylococcal quorum sensing.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][16]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Halogenated indole compounds (dissolved in DMSO)

  • Positive control antibiotic/antifungal

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the halogenated indole compounds in the culture medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[10]

Conclusion

Halogenated indole-2-carboxylic acids and related halogenated indole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their ability to potently inhibit key targets in cancer, viral infections, and microbial pathogenesis underscores their potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new drugs based on this privileged chemical scaffold. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

Discovery of 7-bromo-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-bromo-5-chloro-1H-indole-2-carboxylic Acid

Introduction

This compound is a halogenated heterocyclic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals. The presence of a carboxylic acid group at the 2-position and bromo and chloro substituents on the benzene ring provides versatile handles for chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. Derivatives of substituted indole-2-carboxylic acids have shown potential as inhibitors of various enzymes and receptors, leading to their investigation in therapeutic areas such as oncology, virology, and bacteriology.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental considerations for this compound, aimed at researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValue
CAS Number 952959-39-6[5]
Molecular Formula C₉H₅BrClNO₂
Molecular Weight 274.50 g/mol
SMILES O=C(C(N1)=CC2=C1C(Br)=CC(Cl)=C2)O[5]
Appearance Solid (predicted)
Boiling Point No data available
Melting Point No data available
Solubility Expected to be soluble in organic solvents like DMSO and DMF
Storage Store at -20°C for long-term stability

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available di-substituted aniline, which undergoes a Japp-Klingemann or Fischer indole synthesis to form the corresponding ethyl indole-2-carboxylate, followed by hydrolysis to yield the final carboxylic acid.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Fischer Indole Synthesis cluster_3 Step 4: Hydrolysis A 3-bromo-5-chloroaniline B Diazonium Salt A->B NaNO₂, HCl, 0°C D Hydrazone Intermediate B->D C Ethyl 2-chloroacetoacetate C->D E Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate D->E Acid catalyst (e.g., PPA), Heat F This compound E->F LiOH or NaOH, THF/H₂O G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Regulation Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival Angiogenesis Angiogenesis Gene->Angiogenesis Inhibitor 7-bromo-5-chloro-1H-indole- 2-carboxylic acid derivative Inhibitor->RTK Ligand Growth Factor Ligand->RTK

References

Spectroscopic and Chromatographic Profile of 7-bromo-5-chloro-1H-indole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for the compound 7-bromo-5-chloro-1H-indole-2-carboxylic acid. Due to the limited availability of directly published experimental data for this specific molecule, this document compiles predicted spectroscopic values and representative experimental protocols based on established methods for analogous indole-2-carboxylic acid derivatives. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical sciences, aiding in the identification, purification, and characterization of this and structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₅BrClNO₂

  • Molecular Weight: 289.50 g/mol

  • CAS Number: 952959-39-6[1]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted and Representative)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is based on the known chemical shifts of indole-2-carboxylic acid and the expected influence of the bromine and chlorine substituents. The spectrum is expected to show signals in the aromatic region corresponding to the protons on the indole ring, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~7.3 - 7.5s
H-4~7.7 - 7.9d
H-6~7.5 - 7.7d
N-H~11.5 - 12.5br s
COOH~12.5 - 13.5br s

Note: Predicted values are for a spectrum recorded in DMSO-d₆. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2~130 - 135
C-3~105 - 110
C-3a~128 - 132
C-4~122 - 126
C-5~125 - 130 (with C-Cl)
C-6~120 - 124
C-7~115 - 120 (with C-Br)
C-7a~135 - 140
COOH~163 - 168

Note: These are estimated chemical shifts and can vary.

Chromatographic Data

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of indole-2-carboxylic acids.

Table 3: Representative HPLC Method Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of halogenated compounds due to the characteristic isotopic patterns of chlorine and bromine.

Table 4: Representative LC-MS Method Parameters

ParameterCondition
LC System UHPLC or HPLC system
Column C18, sub-2 µm or 2.7 µm, for faster analysis
Mobile Phase As per HPLC method, using MS-grade solvents
MS Detector Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Expected [M-H]⁻ m/z 287.9, 289.9, 291.9 (characteristic isotopic pattern)
Expected [M+H]⁺ m/z 289.9, 291.9, 293.9 (characteristic isotopic pattern)

The presence of one bromine and one chlorine atom will result in a distinctive isotopic cluster in the mass spectrum, which is a key identifier for this compound.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic and chromatographic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or a mixture of the mobile phases. Dilute as necessary for analysis.

  • Chromatographic Run:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B).

    • Inject the sample and run the gradient method as described in Table 3.

    • Monitor the elution profile using a UV detector at 280 nm.

LC-MS Protocol
  • LC Conditions: Use the same HPLC method as described above, ensuring all solvents and additives are MS-grade.

  • MS Parameter Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.

    • Select the appropriate ionization mode (positive or negative) based on the infusion results.

  • Data Acquisition:

    • Perform a full scan acquisition to observe the molecular ion and its characteristic isotopic pattern.

    • For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed by selecting a precursor ion and a characteristic product ion.

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for compound characterization and method development.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of this compound NMR_Prep Prepare NMR Sample (in DMSO-d6) Sample->NMR_Prep NMR_Acq Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data

Caption: General workflow for NMR spectroscopic analysis.

G cluster_1 Chromatographic Method Development Start Define Analytical Goal (Purity, Quantification) HPLC_Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Start->HPLC_Dev LCMS_Dev Develop LC-MS Method (Ionization, MS parameters) HPLC_Dev->LCMS_Dev Validation Method Validation LCMS_Dev->Validation Routine_Analysis Routine Analysis Validation->Routine_Analysis

Caption: Logical flow for chromatographic method development.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and robust, adaptable analytical methods for this compound. While experimental data for this specific compound remains scarce in the public domain, the information presented here, derived from established principles and data from analogous structures, offers a reliable starting point for researchers. The detailed protocols for NMR, HPLC, and LC-MS are designed to be readily implemented and optimized, facilitating the crucial tasks of structural verification, purity assessment, and quantification in a drug discovery and development setting. Researchers are encouraged to use this guide as a practical tool and to contribute to the body of knowledge by publishing their own experimental findings.

References

Potential Therapeutic Targets of 7-bromo-5-chloro-1H-indole-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-5-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative with a scaffold known to exhibit a wide range of biological activities. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to other biologically active indole-2-carboxylic acid derivatives suggests several promising therapeutic targets. This technical guide consolidates the current understanding of these potential targets, providing a predictive framework for the therapeutic application of this compound. The primary putative targets include Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer immunology; Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology; and HIV-1 Integrase, a key enzyme in the viral life cycle. Furthermore, the indole-2-carboxamide scaffold has demonstrated potential as an antibacterial agent. This document outlines the signaling pathways associated with these targets, summarizes available quantitative data for structurally related compounds, and provides detailed experimental protocols for target validation.

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and biological properties of these molecules, including their binding affinity, selectivity, and metabolic stability. This compound combines the indole-2-carboxylic acid core with a specific halogenation pattern, making it a compound of interest for therapeutic development. This guide explores its potential therapeutic applications by examining the established activities of closely related analogs.

Potential Therapeutic Targets

Based on the activities of structurally similar indole-2-carboxylic acid derivatives, the following are the most probable therapeutic targets for this compound:

Indoleamine 2,3-dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] By depleting tryptophan and producing immunomodulatory metabolites like kynurenine, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system.[2][3] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[3] Several indole-based compounds have been investigated as IDO1 inhibitors.[4][5]

IDO1_Pathway cluster_inhibition Inhibition by this compound Tryptophan Tryptophan IDO1 IDO1 (Target of Inhibition) Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine catabolizes Teff_suppression Effector T-cell Suppression IDO1->Teff_suppression Tryptophan depletion AHR Aryl Hydrocarbon Receptor (AHR) Kynurenine->AHR activates Treg Regulatory T-cell (Treg) Differentiation & Activation AHR->Treg Immune_Evasion Tumor Immune Evasion Treg->Immune_Evasion Teff_suppression->Immune_Evasion Inhibitor 7-bromo-5-chloro- 1H-indole-2-carboxylic acid Inhibitor->IDO1

Figure 1: IDO1 Signaling Pathway and Point of Inhibition.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[6][7] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[8][9] Derivatives of 5-bromoindole-2-carboxylic acid have been reported as EGFR inhibitors.[10]

EGFR_Pathway cluster_inhibition Inhibition by this compound EGF EGF EGFR EGFR (Target of Inhibition) EGF->EGFR binds & activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 7-bromo-5-chloro- 1H-indole-2-carboxylic acid Inhibitor->EGFR

Figure 2: EGFR Signaling Pathway and Point of Inhibition.

HIV-1 Integrase

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV).[11] It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle.[12] Small molecules that inhibit this enzyme are effective antiretroviral agents.[13] Indole-based compounds have been identified as allosteric inhibitors of HIV-1 integrase, binding to a site distinct from the catalytic active site and disrupting the enzyme's function.[14][15]

HIV_Integrase_Inhibition cluster_inhibition Allosteric Inhibition by this compound IN_dimer HIV-1 Integrase (Dimer) IN_tetramer HIV-1 Integrase (Inactive Tetramer) IN_dimer->IN_tetramer promotes formation of Integration Viral DNA Integration IN_dimer->Integration catalyzes IN_tetramer->Integration prevents Viral_DNA Viral DNA Viral_DNA->Integration Inhibitor 7-bromo-5-chloro- 1H-indole-2-carboxylic acid Inhibitor->IN_dimer binds to allosteric site

Figure 3: Allosteric Inhibition of HIV-1 Integrase.

Antibacterial Targets

Indole-2-carboxamides have demonstrated potent and broad-spectrum antibacterial activity, particularly against mycobacterial species.[16] The proposed mechanism of action for some of these compounds is the inhibition of MmpL3, an essential transporter involved in the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall.[16]

Quantitative Data for Structurally Related Compounds

Compound/DerivativeTargetAssay TypeActivity (IC50/EC50/MIC)Reference
6-acetamido-indole-2-carboxylic acid derivative (9o-1)IDO1Enzyme Inhibition1.17 µM[4]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)TDOEnzyme Inhibition1.55 µM[4]
5-chloro-indole-2-carboxylate derivative (3e)EGFREnzyme Inhibition68 nM[17]
5-chloro-indole-2-carboxylate derivative (3e)BRAFV600EEnzyme Inhibition-[17]
Indole-based allosteric inhibitor (5c)HIV-1 IntegraseLEDGF/p75 dependent integration4.5 µM[14]
Indole-2-carboxamide derivativeM. tuberculosisMIC0.68 µM[18]

Experimental Protocols

The following are generalized protocols for the initial assessment of this compound against the identified potential targets.

General Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis & Characterization Biochemical_Assay In vitro Biochemical/Enzymatic Assays (e.g., IDO1, EGFR, Integrase activity) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cancer cell proliferation, Antiviral activity, Antibacterial MIC) Biochemical_Assay->Cell_Based_Assay Hit_Identification Hit Identification & Lead Prioritization Cell_Based_Assay->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) & Lead Optimization Hit_Identification->SAR_Studies In_Vivo In vivo Animal Models (e.g., Xenograft, Infection models) Hit_Identification->In_Vivo SAR_Studies->Biochemical_Assay Iterative Optimization End Preclinical Candidate Selection In_Vivo->End

Figure 4: General Workflow for Drug Discovery.

IDO1 Inhibition Assay (HeLa Cell-Based)
  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Assay Setup: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and a final concentration of 100 ng/mL of human interferon-gamma (IFN-γ) to induce IDO1 expression. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • Kynurenine Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 6.1 N trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Incubate for 10 minutes at room temperature.

  • Data Analysis: Measure the absorbance at 490 nm. Calculate the concentration of kynurenine from a standard curve and determine the IC50 value for the test compound.

EGFR Tyrosine Kinase Activity Assay
  • Assay Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a synthetic substrate by the EGFR tyrosine kinase domain.

  • Reagents: Recombinant human EGFR kinase domain, ATP, a suitable tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a phosphotyrosine-specific antibody conjugated to a detection molecule (e.g., HRP).

  • Procedure:

    • In a 96-well plate, add the EGFR enzyme, the peptide substrate, and varying concentrations of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at 30°C.

    • Stop the reaction and wash the wells.

    • Add the anti-phosphotyrosine antibody and incubate.

    • Wash the wells and add the detection reagent.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

HIV-1 Integrase Strand Transfer Assay
  • Assay Principle: This is a cell-free assay that measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.

  • Procedure:

    • Pre-incubate the HIV-1 integrase with varying concentrations of this compound.

    • Add the donor DNA to allow the formation of the enzyme-DNA complex.

    • Add the target DNA to initiate the strand transfer reaction.

    • Incubate to allow the reaction to proceed.

    • Stop the reaction and analyze the products by gel electrophoresis and autoradiography or a fluorescence-based method.

  • Data Analysis: Quantify the amount of strand transfer product and calculate the IC50 value for the inhibitor.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Use relevant bacterial strains, such as Mycobacterium tuberculosis H37Rv or other clinically relevant bacteria.

  • Broth Microdilution Method:

    • Prepare a serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9 for mycobacteria).

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Conclusion and Future Directions

While direct biological data for this compound remains to be elucidated, the extensive research on structurally related indole-2-carboxylic acid derivatives provides a strong rationale for investigating its potential as a therapeutic agent targeting IDO1, EGFR, HIV-1 integrase, or bacterial enzymes. The presence of both bromo and chloro substituents at positions 7 and 5, respectively, is expected to confer unique properties that may enhance its potency and selectivity for one or more of these targets.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of these targets using the experimental protocols outlined in this guide. Positive hits from these initial screens should be followed by more extensive structure-activity relationship (SAR) studies to optimize its efficacy and drug-like properties. Subsequent in vivo studies in relevant disease models will be crucial to validate its therapeutic potential. The findings from these investigations will be instrumental in determining the clinical viability of this compound as a novel therapeutic agent.

References

In Silico Modeling of 7-bromo-5-chloro-1H-indole-2-carboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 7-bromo-5-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative with significant potential in drug discovery. While specific studies on this exact molecule are limited, the indole-2-carboxylic acid scaffold is a well-established pharmacophore found in numerous compounds targeting a range of biological entities. This document outlines potential applications, detailed methodologies for in silico analysis, and data presentation strategies based on established research on analogous compounds.

Introduction to the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and pi-stacking.[1][2] Halogenation at the 5 and 7 positions, as seen in this compound, can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic distribution, thereby influencing its binding affinity and selectivity for specific protein targets.

Derivatives of indole-2-carboxylic acid have shown activity against a diverse set of targets, including:

  • HIV-1 Integrase: The indole core and the C2 carboxyl group can chelate magnesium ions in the active site of HIV-1 integrase, inhibiting its strand transfer activity.[3][4][5]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key players in tryptophan metabolism and are targets for cancer immunotherapy. Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO.[6]

  • Cysteinyl Leukotriene Receptor 1 (CysLT1): This G protein-coupled receptor is involved in inflammatory conditions like asthma. Certain indole-2-carboxylic acid derivatives act as potent and selective CysLT1 antagonists.[7]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The indole backbone is found in compounds designed to inhibit EGFR, a key target in oncology.[1][2]

Given the therapeutic importance of these targets, in silico modeling of this compound can provide crucial insights into its potential biological activities and guide further experimental validation.

In Silico Modeling Workflow

A typical in silico modeling workflow for investigating the interactions of a small molecule like this compound with a protein target is depicted below.

G cluster_0 Preparation cluster_1 Modeling cluster_2 Analysis cluster_3 Output Ligand Ligand Preparation (this compound) Docking Molecular Docking Ligand->Docking Protein Protein Target Preparation Protein->Docking Binding Binding Mode Analysis Docking->Binding MD Molecular Dynamics Simulation FreeEnergy Free Energy Calculation MD->FreeEnergy Binding->MD SAR Structure-Activity Relationship (SAR) FreeEnergy->SAR Optimization Lead Optimization SAR->Optimization G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 7-bromo-5-chloro-1H- indole-2-carboxylic acid Inhibitor->EGFR Inhibits

References

Methodological & Application

Synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process commencing with the Fischer indole synthesis to yield the intermediate ethyl ester, followed by alkaline hydrolysis to afford the final carboxylic acid.

Physicochemical Data

A summary of the key quantitative data for the synthesized compounds is provided below for easy reference and comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylateC₁₁H₉BrClNO₂302.56Solid
This compoundC₉H₅BrClNO₂274.50Off-white to light yellow Solid

Experimental Protocols

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the formation of the indole ring system via the Fischer indole synthesis, followed by the hydrolysis of the resulting ethyl ester to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate

This protocol outlines the synthesis of the ethyl ester intermediate through the acid-catalyzed cyclization of (2-bromo-4-chlorophenyl)hydrazine with ethyl pyruvate. Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation.[1][2]

Materials:

  • (2-bromo-4-chlorophenyl)hydrazine

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, a mixture of (2-bromo-4-chlorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent such as toluene is prepared.

  • Polyphosphoric acid (PPA) is carefully added to the mixture.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and cautiously poured into ice-water.

  • The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product using a strong base.

Materials:

  • Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate

  • Ethanol

  • 10% Potassium hydroxide (KOH) solution

  • 10% Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • pH paper or pH meter

Procedure:

  • Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (1.0 eq) is dissolved in ethanol in a round-bottom flask.

  • A 10% aqueous solution of potassium hydroxide is added to the flask.

  • The mixture is heated to reflux and stirred for the required time, with reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and then acidified to a pH of 2-3 with 10% hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried to afford this compound.[3]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Hydrolysis Start1 (2-bromo-4-chlorophenyl)hydrazine Reaction1 Reaction with PPA in Toluene Start1->Reaction1 Start2 Ethyl Pyruvate Start2->Reaction1 Workup1 Workup and Purification Reaction1->Workup1 Intermediate Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate Workup1->Intermediate Reaction2 Reaction with KOH in Ethanol Intermediate->Reaction2 Workup2 Acidification and Isolation Reaction2->Workup2 Product This compound Workup2->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis

Logical_Relationship Start Substituted Phenylhydrazine ((2-bromo-4-chlorophenyl)hydrazine) Fischer Fischer Indole Synthesis (Acid-catalyzed cyclization) Start->Fischer Pyruvate Pyruvate Derivative (Ethyl Pyruvate) Pyruvate->Fischer Ester Indole-2-carboxylate Ester (Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate) Fischer->Ester Hydrolysis Alkaline Hydrolysis Ester->Hydrolysis Acid Target Molecule (this compound) Hydrolysis->Acid

References

Application Notes and Protocols for the Use of 7-bromo-5-chloro-1H-indole-2-carboxylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this scaffold have been identified as potent inhibitors of a diverse range of enzymes, making them attractive candidates for drug discovery and development. This document provides detailed application notes and protocols for evaluating the enzyme inhibitory potential of 7-bromo-5-chloro-1H-indole-2-carboxylic acid and other similar analogs. While specific data for this exact compound is not yet prevalent in public literature, the provided protocols are based on established assays for closely related indole-2-carboxylic acid derivatives and can be readily adapted.

Potential Enzyme Targets for Indole-2-Carboxylic Acid Derivatives

Research has demonstrated that indole-2-carboxylic acid derivatives can inhibit a variety of enzymes, including but not limited to:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key regulators of tryptophan metabolism and are implicated in tumor immune evasion.[1]

  • HIV-1 Integrase: This enzyme is essential for the replication of the HIV-1 virus by integrating the viral DNA into the host genome.[2][3][4]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overactivation of EGFR is a hallmark of many cancers, making it a critical target for anticancer therapies.[5]

  • BRAFV600E Kinase: A mutated form of the BRAF kinase that is a driver in several cancers, including melanoma.[6]

  • Bacterial Enzymes: Various indole derivatives have shown potent antibacterial activity, suggesting inhibition of essential bacterial enzymes.[7]

  • Mycobacterial Enzymes: Specific derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis.[8]

  • Trypanosoma cruzi Enzymes: Some indole-2-carboxamides have shown activity against the parasite that causes Chagas disease, potentially by inhibiting enzymes like TcCYP51.[9]

Data Presentation: Inhibitory Activities of Indole-2-Carboxylic Acid Derivatives

The following tables summarize the inhibitory concentrations (IC50) of various indole-2-carboxylic acid derivatives against different enzyme targets, as reported in the literature. This data provides a comparative baseline for new derivatives like this compound.

Table 1: IDO1 and TDO Inhibition

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
6-acetamido-indole-2-carboxylic acid9o-1IDO11.17[1]
6-acetamido-indole-2-carboxylic acid9o-1TDO1.55[1]
para-benzoquinone derivative9p-OIDO1Double-digit nM[1]
para-benzoquinone derivative9p-OTDODouble-digit nM[1]

Table 2: HIV-1 Integrase Inhibition

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Indole-2-carboxylic acidCompound 1HIV-1 Integrase32.37[3]
C6-halogenated benzene derivative17aHIV-1 Integrase3.11[3][10]
C3-long branch derivative20aHIV-1 Integrase0.13[2][4]

Table 3: Kinase Inhibition

Compound ClassSpecific DerivativeTarget EnzymeIC50 (nM)Reference
5-chloro-indole-2-carboxylate3e (m-piperidinyl)EGFRT790M68[6]
5-chloro-indole-2-carboxylate3a-eBRAFV600E35 - 67[6]

Experimental Protocols

The following are generalized protocols for enzyme inhibition assays that can be adapted for this compound.

Protocol 1: General In Vitro Enzyme Inhibition Assay (e.g., for Kinases)

1. Objective: To determine the in vitro inhibitory activity of this compound against a target enzyme (e.g., EGFR, BRAFV600E).

2. Materials:

  • Recombinant human enzyme (e.g., EGFR, BRAFV600E)

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Erlotinib for EGFR, Vemurafenib for BRAFV600E)[6]

  • Assay buffer (specific to the enzyme)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

3. Method:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.

  • Prepare the enzyme solution in the assay buffer and add 5 µL to each well.

  • Prepare the substrate and ATP solution in the assay buffer and add 5 µL to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP using a detection reagent according to the manufacturer's instructions (e.g., add 10 µL of ADP-Glo™ reagent).

  • Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent and incubate for another 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: HIV-1 Integrase Strand Transfer Inhibition Assay

1. Objective: To evaluate the inhibitory effect of this compound on the strand transfer activity of HIV-1 integrase.

2. Materials:

  • Recombinant HIV-1 integrase

  • Donor DNA (vDNA)

  • Target DNA (tDNA)

  • This compound (dissolved in DMSO)

  • Known HIV-1 integrase inhibitor (e.g., Raltegravir)

  • Assay buffer containing Mg2+ or Mn2+ ions.[3]

  • DNA binding dye (e.g., SYBR Green)

  • 96-well black plates

  • Fluorescence plate reader

3. Method:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, recombinant HIV-1 integrase, and donor DNA.

  • Incubate the mixture to allow for the 3'-processing reaction.

  • Add the target DNA to initiate the strand transfer reaction.

  • Incubate to allow for the integration of the donor DNA into the target DNA.

  • Stop the reaction.

  • Quantify the amount of integrated DNA using a DNA binding dye. The fluorescence intensity is proportional to the amount of strand transfer product.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Inhibitor 7-bromo-5-chloro- 1H-indole-2-carboxylic acid Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

workflow start Start: Prepare Reagents compound_prep Prepare Serial Dilution of This compound start->compound_prep plate_setup Dispense Compound, Controls, Enzyme, and Substrate/ATP into 384-well Plate compound_prep->plate_setup incubation Incubate at Room Temperature (e.g., 60 minutes) plate_setup->incubation detection Add Detection Reagent incubation->detection read_plate Measure Signal (Luminescence/Fluorescence) detection->read_plate analysis Data Analysis: Calculate % Inhibition Determine IC50 read_plate->analysis end End: Results analysis->end

Caption: Workflow for an in vitro enzyme inhibition assay.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_activity Biological Activity scaffold Indole-2-carboxylic acid mod1 Substitution at C5 (e.g., -Cl) scaffold->mod1 mod2 Substitution at C7 (e.g., -Br) scaffold->mod2 mod3 Other Substitutions (e.g., C3, C6) scaffold->mod3 activity Enzyme Inhibition (IC50) mod1->activity Influences mod2->activity Influences mod3->activity Influences

Caption: Exploring structure-activity relationships.

References

Application Notes and Protocols: 7-bromo-5-chloro-1H-indole-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-5-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and approved drugs. Halogenation at various positions of the indole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its binding affinity to biological targets and its metabolic stability. While specific research on this compound is limited, its structural analogs, including various bromo- and chloro-substituted indole-2-carboxylic acids, have shown significant potential in several therapeutic areas. These analogs have been investigated for their anticancer, antiviral, and antiparasitic activities.

This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds. It includes potential biological targets, relevant experimental protocols, and quantitative data from studies on similar molecules to guide future research and drug discovery efforts.

Potential Therapeutic Applications and Biological Targets

Based on the activities of its structural analogs, this compound is a promising scaffold for the development of inhibitors targeting various enzymes and signaling pathways implicated in disease.

1. Anticancer Activity:

Derivatives of halogenated indole-2-carboxylic acids have demonstrated potent antiproliferative activity against various cancer cell lines. The primary mechanisms often involve the inhibition of key protein kinases that are crucial for cancer cell survival and proliferation.

  • Epidermal Growth Factor Receptor (EGFR) and BRAF Kinase Inhibition: Certain 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of mutant EGFR (T790M) and BRAF (V600E) pathways, which are critical drivers in several cancers.[1] The indole core can serve as a scaffold to position functional groups that interact with the ATP-binding site of these kinases.

  • Tubulin Polymerization Inhibition: Some indole derivatives have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs.[2]

2. Antiviral Activity:

The indole-2-carboxylic acid moiety has been identified as a promising scaffold for developing inhibitors of viral enzymes, particularly HIV-1 integrase.

  • HIV-1 Integrase Inhibition: The indole nucleus and the carboxylic acid group can chelate with the essential Mg2+ ions in the active site of HIV-1 integrase, preventing the integration of the viral DNA into the host genome.[3][4] Structural modifications on the indole ring, such as halogenation, can enhance the binding affinity and inhibitory activity.[5]

3. Antiparasitic Activity:

Substituted indole-2-carboxamides have been explored for their activity against neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi.[6][7] While the specific target is often identified through phenotypic screening, these compounds represent a potential avenue for developing new antiparasitic agents.

Quantitative Data on Structurally Related Compounds

The following table summarizes the biological activities of various bromo- and chloro-substituted indole-2-carboxylic acid derivatives from the literature. This data can serve as a benchmark for evaluating the potential efficacy of this compound derivatives.

Compound/DerivativeTarget/AssayActivity (IC50/pEC50)Reference
3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k)CysLT1 antagonistIC50: 0.0059 ± 0.0011 μM[8]
5-chloro-indole-2-carboxylate derivative (3e)EGFRT790MIC50: 68 nM[1]
5-chloro-indole-2-carboxylate derivative (3e)BRAFV600EMore potent than erlotinib[1]
Indole-2-carboxylic acid derivative (17a)HIV-1 IntegraseIC50: 3.11 μM[3]
Indole-2-carboxylic acid derivative (20a)HIV-1 IntegraseIC50: 0.13 μM[5]
5-methyl-1H-indole-2-carboxamide derivative (1)Trypanosoma cruzipEC50: 5.4[6][7]
5-cyclopropyl-1H-indole-2-carboxamide derivative (3)Trypanosoma cruzipEC50: 5.8[6][7]
5-chloro-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide (9)Trypanosoma cruziInactive (pEC50 < 4.2)[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies of related indole derivatives and can be adapted for the evaluation of this compound.

Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant human EGFR (T790M) enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant EGFR enzyme, and the substrate peptide to the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the enzyme.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent.

  • Measure the luminescence signal using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

HIV-1 Integrase Strand Transfer Assay

This protocol measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends and target DNA

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2 or MgCl2, 1 mM DTT)

  • Test compound

  • Fluorescence or radioactivity-based detection system

Procedure:

  • Pre-incubate the HIV-1 integrase enzyme with the test compound at various concentrations.

  • Add the viral DNA substrate to the mixture.

  • Initiate the strand transfer reaction by adding the target DNA substrate.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction and analyze the products by gel electrophoresis and autoradiography (if using radiolabeled substrates) or a fluorescence-based plate reader assay.

  • Quantify the inhibition of the strand transfer reaction to determine the IC50 value of the compound.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the drug discovery applications of this compound derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 7-bromo-5-chloro-1H-indole- 2-carboxylic acid Derivative Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation node1 Compound Synthesis: 7-bromo-5-chloro-1H-indole- 2-carboxylic acid derivatives node2 Biochemical Assays (e.g., Kinase Inhibition) node1->node2 node3 Cell-based Assays (e.g., MTT Proliferation Assay) node2->node3 node4 Structure-Activity Relationship (SAR) Studies node3->node4 node4->node1 Iterative Design node5 ADME/Tox Profiling node4->node5 node6 Animal Models of Disease node5->node6

Caption: General drug discovery workflow.

SAR_Logic cluster_substituents Substituents Core Indole-2-carboxylic acid Core Activity Biological Activity (e.g., Anticancer, Antiviral) Core->Activity Halogens Halogens (Br, Cl) at C5 and C7 Halogens->Activity Modulates Potency & Physicochemical Properties C3_Sub Substitution at C3 C3_Sub->Activity Can Enhance Target Binding N1_Sub Substitution at N1 N1_Sub->Activity Influences Pharmacokinetics

Caption: Structure-Activity Relationship (SAR) considerations.

References

Application Notes and Protocols for 7-bromo-5-chloro-1H-indole-2-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-5-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative belonging to a class of compounds with significant interest in pharmaceutical research. Indole-2-carboxylic acid scaffolds are key components in a variety of biologically active molecules that have shown promise as anti-cancer and anti-inflammatory agents. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with best practices for storage and use.

Data Presentation

Quantitative data regarding the dissolution and use of this compound are summarized in the table below. These values are based on common practices for similar indole-carboxylic acid derivatives used in cell culture.

ParameterValueNotes
Recommended Solvent Dimethyl sulfoxide (DMSO)High-purity, sterile-filtered DMSO is recommended to avoid cytotoxicity.
Stock Solution Concentration 10-100 mMA 100 mM stock solution is often a convenient starting point for serial dilutions.[1]
Final DMSO Concentration in Media ≤ 0.5% (ideally ≤ 0.1%)High concentrations of DMSO can be toxic to cells. A vehicle control is essential.[1]
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Working Solution Preparation Serially dilute stock in culture mediumPrepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight to be determined by the user), weigh out the corresponding mass in milligrams.

  • Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of high-purity DMSO to achieve a final concentration of 100 mM.

  • Complete Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 100 mM DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations for your experiment. It is crucial to ensure the final concentration of DMSO in the culture medium remains below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[1]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.

  • Cell Treatment: Replace the existing medium in the cell culture plates with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualization

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Media thaw->dilute vehicle Prepare Vehicle Control dilute->vehicle treat Treat Cells dilute->treat vehicle->treat

Caption: Experimental workflow for dissolving and preparing this compound for cell culture.

Signaling_Pathway_Hypothesis Compound 7-bromo-5-chloro-1H- indole-2-carboxylic acid Target Putative Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Pathway Downstream Signaling (e.g., MAPK, NF-κB) Target->Pathway Response Cellular Response (e.g., Apoptosis, Proliferation Change) Pathway->Response

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for 7-bromo-5-chloro-1H-indole-2-carboxylic acid as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 7-bromo-5-chloro-1H-indole-2-carboxylic acid as a chemical probe. As of the date of this document, there is a lack of specific published data on the biological targets and activity of this particular compound. The proposed applications are based on the known activities of structurally similar indole-2-carboxylic acid derivatives. All protocols should be adapted and validated by the end-user for their specific experimental context.

Introduction

This compound is a halogenated derivative of the indole-2-carboxylic acid scaffold. While this specific molecule is not yet characterized as a chemical probe, numerous derivatives of indole-2-carboxylic acid have demonstrated potent and specific biological activities, suggesting that this compound may also possess valuable properties as a modulator of biological processes. Structurally related compounds have been identified as inhibitors of enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), and HIV-1 Integrase.

These application notes will focus on a hypothetical application of this compound as a potential inhibitor of the IDO1/TDO signaling pathway, which is a critical regulator of immune responses and a target of interest in oncology and immunology.

Chemical Information

Property Value
IUPAC Name This compound
CAS Number 952959-39-6
Molecular Formula C₉H₅BrClNO₂
Molecular Weight 274.50 g/mol
Structure this compound structure

Hypothetical Biological Target and Mechanism of Action

Based on the activities of related indole-2-carboxylic acid derivatives, we hypothesize that this compound may act as a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By inhibiting these enzymes, the compound could prevent the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites in the tumor microenvironment or other inflammatory settings.

IDO1_TDO_Pathway Tryptophan L-Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO substrate T_Cell_Proliferation T-cell Proliferation Tryptophan->T_Cell_Proliferation required for N_Formylkynurenine N-Formylkynurenine IDO1_TDO->N_Formylkynurenine catalyzes Probe 7-bromo-5-chloro-1H- indole-2-carboxylic acid Probe->IDO1_TDO inhibits Kynurenine Kynurenine N_Formylkynurenine->Kynurenine converts to Immune_Suppression Immune Suppression (T-cell anergy/apoptosis) Kynurenine->Immune_Suppression Chemical_Probe_Workflow cluster_0 Initial Characterization cluster_1 Cellular Validation cluster_2 Advanced Applications Synthesis Synthesis & Purification Biochemical_Assay In Vitro Enzymatic Assay (Potency & Selectivity) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Target Engagement & Pathway Modulation Biochemical_Assay->Cell_Based_Assay Cytotoxicity Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity In_Vivo_Studies In Vivo Target Validation & Efficacy Studies Cytotoxicity->In_Vivo_Studies Validated_Probe Validated Chemical Probe In_Vivo_Studies->Validated_Probe

Application Notes: High-Throughput Screening of 7-bromo-5-chloro-1H-indole-2-carboxylic acid for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-bromo-5-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and approved drugs.[1] Derivatives of indole-2-carboxylic acid, in particular, have been identified as potent inducers of apoptosis in cancer cells and inhibitors of key signaling pathways involved in tumor progression.[1][2] This document outlines a high-throughput screening (HTS) campaign to evaluate the potential of this compound as an anticancer agent. The primary screen will assess the compound's effect on the viability of a cancer cell line, followed by secondary assays to confirm its activity and elucidate its mechanism of action.

Target Pathway: Apoptosis Induction

A plausible mechanism of action for indole-2-carboxylic acid derivatives is the induction of apoptosis, or programmed cell death.[2] Many anticancer agents function by triggering this intrinsic cellular suicide program. Key mediators of apoptosis are caspases, a family of proteases that, once activated, execute the dismantling of the cell.[2] A primary HTS assay could therefore focus on measuring the viability of cancer cells treated with the compound, with a secondary assay to specifically measure the activation of executioner caspases like caspase-3 and caspase-7.

Data Presentation

Table 1: Primary Screen - Cell Viability Assay

This table summarizes the hypothetical results of a primary high-throughput screen of this compound against the MCF-7 breast cancer cell line using a resazurin-based cell viability assay.

Compound IDConcentration (µM)% Cell Viability (relative to DMSO control)
BC-1101195.2
BC-1101568.4
BC-11011045.1
BC-11012521.7
BC-1101508.9
Doxorubicin (Positive Control)1015.3
DMSO (Vehicle Control)0.1%100

Table 2: Secondary Screen - Caspase-3/7 Activation Assay

This table presents hypothetical data from a secondary screen to confirm that the observed decrease in cell viability is due to the induction of apoptosis, as measured by the activation of caspase-3 and caspase-7.

Compound IDConcentration (µM)Caspase-3/7 Activity (Luminescence Units)Fold Change (relative to DMSO control)
BC-1101115,2341.2
BC-1101548,7893.9
BC-11011089,5677.2
BC-110125154,32112.3
BC-110150210,98716.9
Staurosporine (Positive Control)1250,11220.0
DMSO (Vehicle Control)0.1%12,5001.0

Experimental Protocols

Primary High-Throughput Screening (HTS) Protocol: Cell Viability Assay

This protocol is designed for the primary screening of this compound to identify its effect on cancer cell viability using a resazurin-based assay.

  • Materials and Reagents:

    • MCF-7 breast cancer cell line

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • 384-well clear-bottom, black-walled microplates

    • This compound (dissolved in DMSO)

    • Doxorubicin (positive control)

    • DMSO (vehicle control)

    • Resazurin solution

    • Automated liquid handling system

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Cell Seeding:

      • Harvest and count MCF-7 cells, then dilute to the desired seeding density in complete medium.

      • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

      • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

    • Compound Addition:

      • Prepare a serial dilution of this compound and the positive control (Doxorubicin) in the culture medium. The final DMSO concentration should not exceed 0.5%.

      • Remove the medium from the wells and add 100 µL of the compound dilutions.

      • Include wells with a vehicle control (medium with the same concentration of DMSO as the compound wells) and an untreated control (medium only).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • Resazurin Assay:

      • Add 10 µL of resazurin solution to each well.

      • Incubate for 2-4 hours at 37°C, protected from light.

      • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Secondary HTS Protocol: Caspase-3/7 Activation Assay

This protocol is used to confirm whether the primary hits induce apoptosis by measuring the activity of executioner caspases.

  • Materials and Reagents:

    • MCF-7 breast cancer cell line

    • Complete cell culture medium

    • 384-well white-walled, clear-bottom microplates

    • This compound

    • Caspase-Glo® 3/7 Assay System (or equivalent)

    • Staurosporine (positive control)

    • DMSO (vehicle control)

    • Automated liquid handling system

    • Plate reader capable of luminescence detection

  • Procedure:

    • Cell Seeding and Compound Addition:

      • Follow the same procedure as the primary HTS protocol (Steps 2.1 and 2.2) to seed cells and add the compound at various concentrations.

    • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

    • Assay Development:

      • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

      • Add 50 µL of the Caspase-Glo® 3/7 reagent to each well.

      • Incubate at room temperature for 1 hour, protected from light.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells) from all readings.

    • Calculate the fold change in caspase activity for each treatment relative to the vehicle control.

    • Plot the fold change against the log of the compound concentration to determine the EC₅₀ value.

Mandatory Visualization

HTS_Workflow cluster_prep Assay Preparation cluster_primary Primary Screen cluster_secondary Secondary Screen (Hit Confirmation) prep_cells Prepare MCF-7 Cell Suspension seed_plates Seed Cells into 384-well Plates prep_cells->seed_plates add_compounds Add Compounds to Cells prep_compounds Prepare Serial Dilutions of This compound prep_compounds->add_compounds incubate_primary Incubate for 48-72h add_compounds->incubate_primary add_resazurin Add Resazurin Reagent incubate_primary->add_resazurin read_fluorescence Read Fluorescence add_resazurin->read_fluorescence analyze_primary Analyze Cell Viability Data (IC50 Determination) read_fluorescence->analyze_primary confirm_hits Select Active Concentrations analyze_primary->confirm_hits Identified Hit seed_secondary Seed Fresh Cells confirm_hits->seed_secondary add_hits Add Confirmed Hits to Cells seed_secondary->add_hits incubate_secondary Incubate for 24h add_hits->incubate_secondary add_caspase_glo Add Caspase-Glo 3/7 Reagent incubate_secondary->add_caspase_glo read_luminescence Read Luminescence add_caspase_glo->read_luminescence analyze_secondary Analyze Caspase Activity (EC50 Determination) read_luminescence->analyze_secondary Apoptosis_Pathway cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Inhibition? bax_bak Bax/Bak (Pro-apoptotic) compound->bax_bak Activation? bcl2->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 7-bromo-5-chloro-1H-indole-2-carboxylic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield in the Fischer Indole Synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate

  • Question: My Fischer indole synthesis to produce the ethyl ester precursor is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the Fischer indole synthesis of this electron-deficient indole can stem from several factors. Here are key areas to investigate:

    • Inadequate Acid Catalyst: The choice and amount of acid catalyst are critical. With electron-w-drawing groups like bromine and chlorine on the phenylhydrazine ring, the reaction is often slower and requires stronger acidic conditions.[1][2][3][4][5]

      • Recommendation: Experiment with a range of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2][5] Eaton's reagent (P₂O₅ in MeSO₃H) can also be effective for challenging substrates.[1] Start with a higher catalyst loading and optimize downwards.

    • Reaction Temperature and Time: Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and tar formation.[1]

      • Recommendation: Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature and time. A stepwise increase in temperature might be beneficial. Microwave-assisted synthesis could also be explored to potentially improve yields and reduce reaction times.[1][6]

    • Arylhydrazine Stability: The starting (2-bromo-4-chlorophenyl)hydrazine may be unstable.

      • Recommendation: Use freshly prepared or purified hydrazine. If using a hydrochloride salt, ensure complete neutralization if your reaction conditions require the free base.[6]

    • Side Reactions: The presence of two electron-w-drawing groups can slow down the desired[7][7]-sigmatropic rearrangement and may favor side reactions like N-N bond cleavage.[7][8][9]

      • Recommendation: Ensure anhydrous conditions and use high-purity solvents to minimize side reactions.[6]

Issue 2: Incomplete Hydrolysis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate

  • Question: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete. What can I do?

  • Answer: Incomplete hydrolysis is a common issue, potentially exacerbated by the electron-w-drawing substituents. Consider the following:

    • Insufficient Reaction Time or Temperature: The hydrolysis might be sluggish.

      • Recommendation: Extend the reflux time and monitor the reaction progress by TLC or HPLC until the starting ester is fully consumed.

    • Steric Hindrance: While not severely hindered, the substitution pattern might slightly slow down the hydrolysis.

      • Recommendation: Consider using a non-aqueous saponification method, such as NaOH in a mixture of MeOH and CH₂Cl₂, which can be effective for hindered esters.[10][11] Another option is using potassium tert-butoxide with a controlled amount of water in an anhydrous solvent like DMSO.[12]

    • Base Quality: The effectiveness of the base is crucial.

      • Recommendation: Use fresh, high-purity sodium hydroxide or potassium hydroxide, as they can absorb atmospheric CO₂ and moisture, reducing their reactivity.

Issue 3: Product Purification Challenges and Colored Impurities

  • Question: My final product is off-white or colored, and I'm having difficulty purifying it. What are the best purification strategies?

  • Answer: Colored impurities in indole synthesis often arise from oxidation or polymerization of the indole ring, which can be sensitive to air and acid.[13]

    • Recrystallization: This is the most common method for purifying indole carboxylic acids.

      • Recommendation: Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent or water is often effective. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be used.

      • Recommendation: Use silica gel, and consider adding a small amount of acid (e.g., acetic acid) to the eluent to keep the carboxylic acid protonated and improve peak shape. Reversed-phase chromatography (C18) with a water/acetonitrile or methanol mobile phase containing an acidifier (like TFA or formic acid) is also a viable option.

    • Charcoal Treatment: Activated charcoal can be used to remove colored impurities.

      • Recommendation: During the workup or before recrystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of Celite®.

Frequently Asked Questions (FAQs)

  • Q1: What is a plausible synthetic route for this compound?

    • A common and effective method is a two-step synthesis. The first step is a Fischer indole synthesis between (2-bromo-4-chlorophenyl)hydrazine and ethyl pyruvate to form ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate. The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

  • Q2: How do the bromo and chloro substituents affect the Fischer indole synthesis?

    • Bromine and chlorine are electron-w-drawing groups, which deactivate the aromatic ring towards the electrophilic cyclization step of the Fischer indole synthesis.[3][4] This generally slows down the reaction and may require harsher conditions (stronger acid, higher temperature) to achieve good conversion.[3][4]

  • Q3: Can I use a one-pot method for this synthesis?

    • Yes, one-pot, three-component Fischer indole syntheses have been developed where the arylhydrazine, a carbonyl compound, and an acid catalyst are combined.[14][15] For this specific substrate, a one-pot approach might require significant optimization of the reaction conditions to account for the deactivating effects of the halogens.[6]

  • Q4: What are the typical yields for this type of synthesis?

    • Yields can vary significantly based on the specific substrates and reaction conditions. For electron-deficient indoles, yields for the Fischer indole synthesis step can range from moderate to good (40-70%), and the subsequent hydrolysis step is typically high-yielding (80-95%). Optimization of each step is crucial for maximizing the overall yield.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Fischer Indole Synthesis of Substituted Indole-2-carboxylates (Analogous Systems)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric acidNone1001-265Adapted from[4]
ZnCl₂Acetic Acid110455Adapted from[16]
p-Toluenesulfonic acidtert-Butanol80647Adapted from[2]
H₂SO₄EthanolReflux570Adapted from[17]

Table 2: Comparison of Hydrolysis Conditions for Substituted Ethyl Indole-2-carboxylates (Analogous Systems)

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
NaOHMethanol/WaterReflux392Adapted from[18]
KOHAcetone/WaterReflux1>90Adapted from[19]
LiOHDME/Water2512~95Adapted from[20]
NaOHMeOH/CH₂Cl₂254.5>90Adapted from[10][11]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (Fischer Indole Synthesis)

This protocol is an adaptation based on general Fischer indole synthesis procedures.

Materials:

  • (2-bromo-4-chlorophenyl)hydrazine

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol (if using ZnCl₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (Optional Intermediate Step): In a round-bottom flask, dissolve (2-bromo-4-chlorophenyl)hydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.

  • Cyclization:

    • Method A (PPA): Add the pre-formed hydrazone (or the crude reaction mixture from step 1 after solvent removal) to polyphosphoric acid at room temperature. Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours. Monitor the reaction by TLC.

    • Method B (ZnCl₂): To the hydrazone in a suitable solvent like ethanol or toluene, add anhydrous zinc chloride (2.0 eq). Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If using PPA, carefully quench the reaction by pouring it onto ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate.

Protocol 2: Synthesis of this compound (Hydrolysis)

This protocol is based on standard ester hydrolysis procedures.

Materials:

  • Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Saponification: In a round-bottom flask, dissolve the ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 2:1 v/v). Add NaOH (3.0 eq) or KOH (3.0 eq).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until all the starting material has been consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is ~2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Hydrolysis start 2-bromo-4-chlorophenyl)hydrazine + Ethyl Pyruvate hydrazone Hydrazone Formation start->hydrazone EtOH, AcOH cyclization Acid-Catalyzed Cyclization hydrazone->cyclization PPA or ZnCl₂ ester Ethyl 7-bromo-5-chloro- 1H-indole-2-carboxylate cyclization->ester hydrolysis Saponification (NaOH or KOH) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product 7-bromo-5-chloro-1H-indole- 2-carboxylic acid acidification->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Fischer_Indole cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield in Fischer Indole Synthesis? catalyst_type Inappropriate Catalyst Type? start->catalyst_type temp Suboptimal Temperature? start->temp hydrazine Hydrazine Instability? start->hydrazine catalyst_amount Incorrect Catalyst Amount? catalyst_type->catalyst_amount catalyst_solution Screen Brønsted/Lewis Acids (PPA, ZnCl₂, etc.) catalyst_amount->catalyst_solution time Incorrect Reaction Time? temp->time conditions_solution Optimize Temp & Time via TLC Consider Microwave time->conditions_solution solvent Solvent Purity? hydrazine->solvent reagents_solution Use Fresh Hydrazine Ensure Anhydrous Solvents solvent->reagents_solution

Caption: Troubleshooting workflow for low yield in the Fischer indole synthesis.

References

7-bromo-5-chloro-1H-indole-2-carboxylic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 7-bromo-5-chloro-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is expected to have low solubility in aqueous solutions due to its hydrophobic indole core and halogen substituents. It is generally soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

Q2: How do the bromo and chloro substituents affect the solubility of the molecule?

A2: The presence of bromine and chlorine atoms, which are halogens, can influence the crystal structure and intermolecular interactions of the molecule.[2][3][4] Generally, halogenation tends to decrease solubility in polar protic solvents like water.[2]

Q3: What is the predicted pKa of this compound and why is it important for solubility?

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Yes, gently warming the solution can help increase the dissolution rate of the compound in a suitable solvent.[7] However, it is crucial to be cautious as excessive heat may lead to degradation of the compound.

Q5: Are there any recommended storage conditions for solutions of this compound?

A5: To minimize degradation, it is advisable to store stock solutions of indole derivatives at low temperatures (e.g., -20°C) and protected from light.[1] For cell culture applications, it is best to prepare fresh solutions immediately before use.[1]

Troubleshooting Guides

Issue 1: The compound is not dissolving in my chosen organic solvent.

If you are experiencing difficulty dissolving this compound in an organic solvent, follow this troubleshooting workflow.

G start Start: Compound Insoluble solvent_check Is the solvent DMSO or DMF? start->solvent_check try_dmso_dmf Try dissolving in DMSO or DMF. solvent_check->try_dmso_dmf No sonicate Apply sonication for 10-15 minutes. solvent_check->sonicate Yes try_dmso_dmf->sonicate success Success: Compound Dissolved try_dmso_dmf->success Resolved gentle_heat Gently warm the solution (e.g., 37-50°C). sonicate->gentle_heat sonicate->success Resolved co_solvent Consider a co-solvent system (e.g., DMSO/Ethanol). gentle_heat->co_solvent gentle_heat->success Resolved co_solvent->success Resolved fail Issue Persists: Consider derivatization or alternative compound. co_solvent->fail Not Resolved

Caption: Troubleshooting workflow for dissolving the compound in organic solvents.

Issue 2: The compound precipitates out of my aqueous buffer after adding it from a stock solution.

Precipitation upon dilution of a concentrated stock solution into an aqueous buffer is a common issue for poorly soluble compounds.

G start Start: Precipitation in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes ph_check Is the buffer pH > 6? check_concentration->ph_check No lower_concentration->ph_check success Success: Stable Solution lower_concentration->success Resolved adjust_ph Adjust buffer pH to > 6 with dilute NaOH. ph_check->adjust_ph No add_dropwise Add stock solution dropwise while vortexing. ph_check->add_dropwise Yes adjust_ph->add_dropwise adjust_ph->success Resolved use_surfactant Consider adding a surfactant (e.g., Tween 80). add_dropwise->use_surfactant add_dropwise->success Resolved use_surfactant->success Resolved fail Issue Persists: Re-evaluate experimental design. use_surfactant->fail Not Resolved

Caption: Troubleshooting workflow for preventing precipitation in aqueous buffers.

Solubility Data

SolventEstimated SolubilityNotes
Water (pH < 4)Very Low / InsolubleThe carboxylic acid is protonated and the molecule is largely non-polar.
Water (pH > 6)Low to ModerateThe carboxylic acid is deprotonated, forming a more soluble carboxylate salt.
Dimethyl Sulfoxide (DMSO)HighA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[8]
Dimethylformamide (DMF)HighAnother effective polar aprotic solvent for indole derivatives.
EthanolLow to ModerateMay require heating to achieve higher concentrations.
MethanolLow to ModerateSimilar to ethanol, solubility can be increased with warming.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.

  • If necessary, gently warm the solution in a water bath (37-50°C) for 5-10 minutes.

  • Visually inspect the solution to ensure all solid particles have dissolved.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol details the preparation of a diluted working solution in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), for use in biological assays.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer to 37°C. This can help to prevent precipitation.

  • In a sterile tube, add the required volume of the pre-warmed aqueous buffer.

  • While vigorously vortexing the buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue to vortex for an additional 30 seconds to ensure the solution is homogeneous.

  • Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your experiment.

References

Stability of 7-bromo-5-chloro-1H-indole-2-carboxylic acid in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 7-bromo-5-chloro-1H-indole-2-carboxylic acid in DMSO solution for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation or cloudiness in DMSO stock solution upon storage. 1. Compound concentration exceeds its solubility limit in DMSO at the storage temperature.2. Absorption of atmospheric water by DMSO, reducing its solvating power for the compound.3. Freeze-thaw cycles promoting precipitation.1. Gently warm the solution to room temperature and vortex to attempt redissolution. If precipitation persists, the solution may be supersaturated.2. Use anhydrous DMSO and store in tightly sealed vials with desiccant. Minimize the time the vial is open to the atmosphere.3. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Inconsistent or lower-than-expected activity in biological assays. 1. Degradation of the compound in the DMSO stock solution.2. Precipitation of the compound upon dilution into aqueous assay buffer.3. Adsorption of the compound to plasticware.1. Prepare fresh stock solutions from solid material for critical experiments.[1] Assess the purity of the stock solution using HPLC-UV or LC-MS.2. Check the aqueous solubility of the compound. The final concentration in the assay should not exceed this limit. Ensure the final DMSO concentration in the assay is low and consistent.3. Use low-adsorption plasticware or pre-treat plates.
Change in color of the DMSO stock solution (e.g., yellowing). Oxidation or other forms of chemical degradation of the indole ring, potentially accelerated by light or air exposure.1. Store stock solutions in amber vials to protect from light.[2]2. Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.[1]3. Always use freshly prepared solutions for the most reliable results.
Formation of new peaks in HPLC or LC-MS analysis of the stock solution. Chemical degradation of the compound. Potential degradation pathways for indole derivatives include oxidation and hydrolysis.[2]1. Identify the degradation products if possible using mass spectrometry.2. Optimize storage conditions (e.g., lower temperature, protection from light and moisture).3. Determine the acceptable shelf-life of the stock solution under your specific storage conditions by performing a stability study.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound due to its high solvating capacity for many organic molecules.[2]

Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?

A2: To maximize stability, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed, light-protecting (amber) vials.[2][3] It is also advisable to aliquot the solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[1]

Q3: How long can I store the DMSO stock solution?

A3: The stability of any compound in DMSO is highly dependent on its specific chemical structure and the storage conditions.[1] While some compounds are stable for years under ideal conditions[4][5], indole derivatives can be susceptible to degradation.[2] It is best practice to prepare fresh solutions for critical experiments.[1] A stability study is recommended to determine the acceptable storage duration for your specific experimental needs.

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. What should I do?

A4: This indicates that the final concentration of the compound in the aqueous buffer exceeds its aqueous solubility. You can try the following:

  • Decrease the final concentration of the compound in your assay.

  • Increase the percentage of DMSO in the final working solution, but be mindful of its potential effects on your biological system.

  • Investigate the use of co-solvents or other formulation strategies to improve aqueous solubility.

Q5: What are the likely degradation pathways for this compound in solution?

A5: For structurally similar compounds like 5-bromo-1H-indole-2-carboxylic acid, the primary stability concerns are degradation through oxidation, photodegradation, and pH-dependent hydrolysis.[2] The indole ring is susceptible to oxidation, and the halogen substituents can increase its sensitivity to light.

Experimental Protocol: Assessing DMSO Stock Solution Stability

This protocol outlines a general method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) to assess the stability of this compound in a DMSO stock solution over time.

1. Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Amber HPLC vials with caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

2. Procedure:

  • Preparation of Stock Solution (Time = 0):

    • Accurately weigh a sufficient amount of solid this compound.

    • Dissolve the solid in anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mM).

    • Vortex until fully dissolved.

    • Immediately take an aliquot for the initial analysis (T=0).

  • HPLC Analysis:

    • Set up an appropriate HPLC method (the exact method will need to be developed based on the compound's properties). A typical starting point would be a gradient elution on a C18 column with mobile phases of water and acetonitrile, both containing 0.1% formic acid.

    • Dilute an aliquot of the DMSO stock solution with the initial mobile phase composition to a suitable concentration for UV detection.

    • Inject the diluted sample onto the HPLC system.

    • Record the chromatogram and integrate the peak area of the parent compound. This is your T=0 reference.

  • Storage and Subsequent Analyses:

    • Aliquot the remaining stock solution into several amber vials, seal tightly, and store under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • At specified time points (e.g., 24 hours, 7 days, 1 month, 3 months), remove one aliquot from storage.

    • Allow the aliquot to come to room temperature.

    • Prepare and analyze the sample by HPLC as described above.

3. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample using the peak areas.

  • Plot the percentage of the remaining compound versus time to visualize the degradation kinetics.

  • A common threshold for stability is retaining ≥90% of the initial compound concentration.

Visualization

G cluster_0 Troubleshooting Workflow cluster_1 Corrective Actions for Degradation start Inconsistent Experimental Results check_purity Assess Purity of DMSO Stock (e.g., via HPLC/LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure degradation Issue: Compound Degradation is_pure->degradation No check_solubility Check for Precipitation Upon Aqueous Dilution is_pure->check_solubility Yes fresh_solution Prepare Fresh Stock Solution degradation->fresh_solution optimize_storage Optimize Storage Conditions: - Aliquot - Store at -80°C - Protect from light/moisture degradation->optimize_storage solubility Issue: Aqueous Solubility Limit Exceeded check_solubility->solubility Yes no_precipitate No Precipitation Observed check_solubility->no_precipitate No other_issues Investigate Other Experimental Variables (e.g., cell health, reagent quality) no_precipitate->other_issues

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimizing Reaction Conditions for Indole-2-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing the derivatization of indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing indole-2-carboxylic acid?

A1: The most common derivatization methods for indole-2-carboxylic acid include esterification of the carboxyl group, amidation to form carboxamides, and cross-coupling reactions (such as Suzuki or Heck) at various positions on the indole ring. Additionally, N-arylation of the indole nitrogen is a key modification.

Q2: My esterification reaction of indole-2-carboxylic acid is giving low yields. What are the likely causes and solutions?

A2: Low yields in esterification are often due to incomplete reaction or side reactions. For Fischer esterification, using a large excess of the alcohol and removing water as it forms can drive the equilibrium towards the product. For milder conditions, consider using coupling agents like DCC/DMAP (Steglich esterification). Microwave-assisted synthesis in ionic liquids has also been reported to give high yields in short reaction times.[1]

Q3: I am struggling with the amidation of indole-2-carboxylic acid. Which coupling reagents are most effective?

A3: Several coupling reagents can be effective for the amidation of indole-2-carboxylic acid. Common choices include BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) often used with HOBt (hydroxybenzotriazole), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of reagent and base (e.g., DIPEA) can depend on the specific amine and the desired reaction conditions.[2][3]

Q4: Can I perform a Suzuki coupling on a halogenated indole-2-carboxylic acid without protecting the carboxylic acid group?

A4: Yes, it is possible to perform a Suzuki coupling on a halogenated indole-2-carboxylic acid without protecting the carboxylic acid. However, it is crucial to use an adequate amount of base to neutralize the acidic proton of the carboxylic acid, which would otherwise interfere with the catalytic cycle. Solubility of the carboxylate salt in the reaction medium can also be a factor to consider.

Q5: Decarboxylation is a common side reaction I'm observing. How can I minimize it?

A5: Decarboxylation of indole-2-carboxylic acid can occur, especially at elevated temperatures. To minimize this, it is advisable to use milder reaction conditions where possible. For instance, in cross-coupling reactions, using a lower temperature or a more active catalyst that allows for shorter reaction times can be beneficial. In some cases, decarboxylation is the desired reaction, for example, in the synthesis of N-aryl indoles from indole-2-carboxylic acids.[4]

Troubleshooting Guides

Esterification
Problem Possible Cause(s) Troubleshooting Steps
Low or no product formation 1. Insufficient acid catalyst (for Fischer esterification). 2. Water not being effectively removed. 3. Steric hindrance. 4. Inactive coupling agent (for coupling agent-mediated methods).1. Increase the amount of acid catalyst (e.g., H₂SO₄, TsOH). 2. Use a Dean-Stark apparatus or molecular sieves to remove water. 3. For sterically hindered substrates, consider using a more reactive acylating agent or a different esterification method like Steglich esterification. 4. Use a fresh batch of the coupling reagent.
Formation of side products 1. Dehydration of the alcohol. 2. Decarboxylation of the starting material.1. Use a milder acid catalyst or lower the reaction temperature. 2. Employ milder reaction conditions and shorter reaction times.
Difficult product purification 1. Excess alcohol is difficult to remove. 2. Unreacted carboxylic acid.1. Remove excess alcohol under reduced pressure. 2. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid.
Amidation
Problem Possible Cause(s) Troubleshooting Steps
Low yield of amide 1. Ineffective coupling reagent. 2. Low nucleophilicity of the amine. 3. Steric hindrance. 4. Inappropriate base or solvent.1. Try a different coupling reagent (e.g., HATU, COMU). 2. Use a more activated form of the carboxylic acid (e.g., acyl chloride). 3. Increase the reaction temperature or time. For highly hindered substrates, specialized coupling reagents may be needed. 4. Screen different bases (e.g., DIPEA, N-methylmorpholine) and solvents (e.g., DMF, DCM, THF).
Racemization of chiral centers 1. High reaction temperature. 2. Use of certain coupling reagents/additives.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Additives like HOBt or Oxyma can help suppress racemization.
Formation of urea byproduct 1. Decomposition of the carbodiimide coupling reagent (e.g., DCC, EDC).1. If using DCC, the resulting DCU is poorly soluble and can often be filtered off. For EDC, a water wash can remove the urea byproduct.
Suzuki Cross-Coupling
Problem Possible Cause(s) Troubleshooting Steps
Low or no coupling product 1. Inactive palladium catalyst. 2. Inappropriate ligand or base. 3. Poor quality of the boronic acid. 4. Catalyst poisoning.1. Use a fresh catalyst or a pre-catalyst that is activated in situ. 2. Screen different phosphine ligands and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5] 3. Use fresh, high-purity boronic acid. 4. Ensure starting materials and solvents are pure and free of potential catalyst poisons.[6]
Homocoupling of the boronic acid 1. Presence of oxygen. 2. High reaction temperature.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction temperature; sometimes a lower temperature is sufficient.
Dehalogenation of the starting material 1. Presence of a hydrogen source. 2. Certain ligand/base combinations.1. Use anhydrous solvents and reagents. 2. Screen different ligands and bases.

Data Presentation

Table 1: Optimization of Esterification of Indole-2-carboxylic Acid
EntryAlcoholMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1EthanolFischerH₂SO₄ (conc.)Ethanol80285[7]
2MethanolFischerPOCl₃MethanolRT-90
3EthanolMicrowave[bmim]OH-500.1788[1]
4IsopropanolFischerH₂SO₄ (conc.)Isopropanol80--[8]
5MethanolSteglichDIC/DMAPDCM40-High[9]
Table 2: Optimization of Amidation of Indole-2-carboxylic Acid
EntryAmineCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Various aminesEDC·HCl/HOBtDIPEACH₂Cl₂ or DMFRT3-1210-76[2]
22-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamineBOPDIPEADCMRTOvernight-[3]
3Various aminesB(OCH₂CF₃)₃-MeCN80-1005-24Good[10]
44-fluorobenzoic acidEDAC-----[7]
5BenzylamineDPPAEt₃NCH₂Cl₂RT164[11]
Table 3: Optimization of Suzuki Coupling of Halogenated Indole-2-carboxylates
EntryAryl Boronic AcidCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-indole boronic acidPd sourceP2K₃PO₄dioxane/H₂O10015-[5]
2Phenylboronic acidPd(TFA)₂--dioxane/H₂ORT4-12Good[12]
3p-Tolylboronic acidPd(PPh₃)₄-Na₂CO₃H₂O120 (MW)162[13]
43-Fluoro-4-methoxyanilinePd(OAc)₂XPhosCs₂CO₃1,4-dioxane1002-[8]

Experimental Protocols

Protocol 1: Fischer Esterification of Indole-2-carboxylic Acid
  • Dissolve indole-2-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol, 20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux (e.g., 80 °C for ethanol) and monitor the reaction progress by TLC.[7]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Amidation using EDC/HOBt Coupling
  • To a solution of indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by a base such as DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.[2]

  • Once the reaction is complete (typically 3-12 hours), dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 3: Suzuki Cross-Coupling of 6-Bromoindole-2-carboxylate
  • In a reaction vessel, combine the 6-bromoindole-2-carboxylate (1.0 eq), the arylboronic acid (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0-3.0 eq).[8]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.[7]

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_reagents Key Reagents cluster_products Products start Indole-2-carboxylic Acid ester Esterification start->ester amide Amidation start->amide coupling Cross-Coupling start->coupling ester_reagents Alcohol, Acid Catalyst or Coupling Agent ester->ester_reagents amide_reagents Amine, Coupling Reagent, Base amide->amide_reagents coupling_reagents Boronic Acid/Alkene, Pd Catalyst, Ligand, Base coupling->coupling_reagents ester_prod Indole-2-carboxylate Ester ester_reagents->ester_prod amide_prod Indole-2-carboxamide amide_reagents->amide_prod coupling_prod Functionalized Indole coupling_reagents->coupling_prod signaling_pathway cluster_drug Drug Action cluster_target Molecular Targets cluster_pathway Cellular Pathways cluster_outcome Therapeutic Outcome drug Indole-2-carboxylic Acid Derivative integrase HIV-1 Integrase drug->integrase Inhibition ido_tdo IDO1/TDO Enzymes drug->ido_tdo Inhibition viral_rep Viral DNA Integration integrase->viral_rep Catalyzes trp_met Tryptophan Metabolism ido_tdo->trp_met Catalyzes antiviral Inhibition of HIV-1 Replication viral_rep->antiviral Leads to antitumor Inhibition of Tumor Immune Evasion trp_met->antitumor Leads to

References

Troubleshooting low bioactivity of 7-bromo-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 7-bromo-5-chloro-1H-indole-2-carboxylic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity for this compound in our assay. What are the potential causes?

Low bioactivity of this compound can stem from several factors, ranging from the compound's intrinsic properties to experimental conditions. Key areas to investigate include:

  • Compound Solubility and Stability: The compound may have precipitated out of your assay medium or degraded over the course of the experiment.

  • Compound Purity: Impurities in your sample could lead to inaccurate concentration determination or interfere with the assay.

  • Assay-Specific Issues: The compound may not be active against your specific biological target, or there could be assay interference.

  • Intrinsic Properties of the Molecule: The presence of electron-withdrawing halogen substituents on the indole ring may inherently reduce its activity in certain biological systems.

Q2: How can we troubleshoot potential solubility issues with this compound?

Given that indole-2-carboxylic acid derivatives often exhibit poor aqueous solubility, it is crucial to ensure the compound is fully dissolved in your assay buffer.

  • Initial Stock Solution: Prepare a high-concentration stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where related compounds are known to be soluble.

  • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is critical to do so just before use. Avoid storing the compound in aqueous solutions for extended periods.

  • Visual Inspection: After adding the compound to your assay medium, visually inspect for any signs of precipitation (cloudiness, particulate matter). Centrifugation of the plate or tubes followed by inspection for a pellet can also be informative.

  • Solubility Testing: If problems persist, consider performing a simple solubility test in your specific assay buffer.

Q3: Could the purity of our this compound sample be the cause of low bioactivity?

Yes, compound purity is a critical factor.

  • Purity Assessment: If possible, verify the purity of your compound batch using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purity of over 98% is generally recommended for biological assays.

  • Impact of Impurities: Impurities can lead to an overestimation of the active compound's concentration, resulting in an apparent decrease in potency. Some impurities might also interfere directly with the assay.

Q4: Is it possible that this compound is inherently inactive against our target?

Yes, this is a significant possibility. The indole-2-carboxylic acid scaffold has been explored for a range of biological targets, but its activity is highly dependent on the specific substitutions on the indole ring. For instance, in studies of related indole-2-carboxamides against Trypanosoma cruzi, analogues with electron-withdrawing groups like halogens were found to be inactive.[1] The presence of both a bromo and a chloro group on your compound could be detrimental to its activity against your specific target.

Q5: How can we investigate potential assay interference?

Assay interference can lead to false-negative results. Consider the following:

  • Control Experiments: Run control experiments with your compound in the absence of the biological target to see if it affects the assay readout directly.

  • Promiscuity Assays: If available, test the compound in unrelated counter-screens to assess its specificity.

  • Literature Review: Search for literature on potential assay interference by indole-containing compounds in your specific assay type (e.g., fluorescence-based, luminescence-based).

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Bioactivity

This guide provides a step-by-step workflow to diagnose the cause of low bioactivity.

Caption: A workflow for systematically troubleshooting low bioactivity.

Data Summary

Table 1: Physicochemical Properties of 5-bromo-1H-indole-2-carboxylic acid

PropertyValueSource
Molecular FormulaC₉H₆BrNO₂[2]
Molecular Weight240.05 g/mol [2]
AppearanceWhite to off-white solid[2]
Melting Point287-288 °C[2]
SolubilitySoluble in DMSO and DMF[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines a general procedure for preparing solutions of this compound for biological assays.

Caption: A recommended workflow for preparing solutions for biological assays.

Signaling Pathways

Derivatives of the indole-2-carboxylic acid scaffold have been investigated as inhibitors of various signaling pathways. The diagram below illustrates a generalized representation of how such a compound might inhibit a receptor tyrosine kinase (RTK) pathway, a common target for this class of molecules.

Caption: Hypothesized inhibition of an RTK signaling pathway.

References

How to prevent degradation of 7-bromo-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals to prevent the degradation of 7-bromo-5-chloro-1H-indole-2-carboxylic acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a freezer, ideally at -20°C, in a tightly sealed container.[1] The storage area must be dry and well-ventilated.[1][2] It is crucial to protect the compound from light and moisture.[2][3][4]

Q2: How should I handle the compound in the laboratory to minimize degradation?

Handle the compound in a well-ventilated area, preferably under a chemical fume hood.[5] As it is often a powder, take care to avoid generating dust.[5] Use personal protective equipment, including gloves, safety goggles, and a lab coat.[1][2][6] Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, store them in small, single-use aliquots at -20°C or below to prevent repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Yes, indole derivatives are often susceptible to photodegradation.[7][8][9] It is critical to protect both the solid compound and its solutions from direct sunlight and other sources of UV radiation.[3] Use amber vials or wrap containers with aluminum foil.[9]

Q4: What are the primary signs of degradation?

Visual signs of degradation can include a change in color of the solid material, often from off-white or light brown to a darker shade. In solution, degradation may be indicated by color changes or the formation of precipitates. Analytically, degradation is confirmed by the appearance of new peaks and a decrease in the main peak area in techniques like HPLC or UPLC.

Q5: What substances are incompatible with this compound?

This compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases/alkalis, as these can induce decomposition.[1][2][6] Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halide gases.[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: The solid compound has discolored over time.
Possible Cause Troubleshooting Step Preventative Measure
Exposure to Light If discoloration is minor, the compound may still be usable, but purity should be verified by HPLC/UPLC. For significant changes, a new batch is recommended.Always store the solid in a dark place, inside an amber container or one wrapped in foil, and preferably within a secondary container.[3][4]
Oxidation Air exposure can lead to oxidative degradation of the indole ring.[10][11]Store the container tightly sealed.[1][2] For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Moisture Exposure The compound may be hygroscopic. Moisture can facilitate degradation pathways.Store in a desiccator or a dry, controlled environment. Ensure the container is sealed tightly.[2]
Issue 2: Inconsistent results or new peaks appear in analytical runs of solutions.
Possible Cause Troubleshooting Step Preventative Measure
Solution Instability (pH) Indole derivatives can be unstable at certain pH values.[12][13]Check the pH of your solvent or buffer. Prepare solutions immediately before use. If you must store them, perform a small-scale stability study to determine the optimal pH and temperature.
Solution Instability (Light) Degradation may be occurring after the sample is prepared and waiting for analysis.Protect prepared solutions and sample vials from light at all times. Use amber autosampler vials or cover the sample tray.
Thermal Degradation High temperatures during experimental workups (e.g., evaporation, heating) can cause decomposition.[14] Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[15]Use the lowest effective temperature for any heating steps. If possible, concentrate solutions using a rotary evaporator at low temperatures or via lyophilization.
Solvent Reactivity The solvent may not be inert or could contain impurities (e.g., peroxides in older ethers) that react with the compound.Use high-purity, fresh, and appropriate solvents. Avoid long-term storage in solvents prone to peroxide formation.

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions
Parameter Condition for Solid Condition for Solution Rationale
Temperature Freezer (-20°C)[1]-20°C or -80°C (in aliquots)Minimizes thermal degradation and slows chemical reactions.[14]
Light Protect from light (amber container)[3][4]Protect from light (amber vials)Prevents photodegradation, a common pathway for indole compounds.[7][9]
Atmosphere Tightly sealed container[1][2]Tightly sealed vials, consider inert gasPrevents oxidation from atmospheric oxygen and exposure to moisture.[10]
Moisture Store in a dry place/desiccator[2]Use anhydrous solvents if necessaryPrevents hydrolysis and moisture-facilitated degradation.[2]
Table 2: Incompatible Materials and Conditions
Material/Condition Potential Hazard Reference
Strong Oxidizing AgentsCan cause vigorous reaction and degradation of the indole ring.[1][2]
Strong Acids / AlkalisMay catalyze decomposition.[6]
High HeatCan lead to thermal decomposition and decarboxylation.[2][14][15]
Direct Sunlight / UV LightLeads to photodegradation.[3][4]

Mandatory Visualization

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Stock Solutions
  • Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Quickly weigh the desired amount of the compound in a fume hood, minimizing exposure to ambient light and air.

  • Dissolution: Add the appropriate high-purity solvent (e.g., DMSO, DMF) to the solid and mix until fully dissolved. Sonication may be used if necessary, but avoid heating the solution.

  • Storage: Immediately transfer the stock solution into pre-labeled, single-use amber vials.

  • Inert Atmosphere (Optional): For maximum stability, gently flush the headspace of each vial with an inert gas (argon or nitrogen) before capping tightly.

  • Freezing: Place the aliquots in a freezer at -20°C or -80°C for long-term storage.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature. Do not refreeze any unused portion of the aliquot.

G cluster_Storage Long-Term Storage cluster_Prep Solution Preparation cluster_Use Experimental Use Solid Solid Compound (-20°C, Dark, Dry) Equilibrate 1. Equilibrate to RT Solid->Equilibrate Weigh 2. Weigh Solid Equilibrate->Weigh Dissolve 3. Dissolve in Solvent Weigh->Dissolve Aliquot 4. Aliquot into Amber Vials Dissolve->Aliquot Store 5. Store Aliquots (-20°C or -80°C) Aliquot->Store Thaw 6. Thaw Single Aliquot Store->Thaw Use 7. Use in Experiment Thaw->Use Discard 8. Discard Unused Portion Use->Discard

Caption: Recommended workflow for preparing and handling stock solutions.

Protocol 2: Basic Photostability Assessment (Forced Degradation)

This protocol is adapted from ICH Q1B guidelines to assess the photosensitivity of the compound in solution.[16]

  • Sample Preparation: Prepare two identical solutions of the compound in a relevant solvent system (e.g., methanol/water) at a known concentration (e.g., 0.1 mg/mL).

  • Control Sample: Wrap one sample container completely in aluminum foil. This will be the "dark control."

  • Test Sample: Place the unwrapped sample container (the "light-exposed sample") alongside the dark control. The container should be chemically inert and transparent to the light source (e.g., quartz or borosilicate glass).

  • Light Exposure: Expose both samples to a light source that provides both cool white fluorescent and near-UV light. A total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter is recommended.[16]

  • Analysis: At appropriate time intervals (e.g., 0, 4, 8, 24 hours), take an aliquot from both the light-exposed and dark control samples.

  • Quantification: Analyze the aliquots by a stability-indicating HPLC/UPLC method. Compare the chromatograms of the light-exposed sample to the dark control.

  • Evaluation: Significant formation of new peaks or a decrease of >5-10% in the peak area of the parent compound in the light-exposed sample relative to the dark control indicates photosensitivity.

Caption: Experimental workflow for a basic photostability assessment.

References

Technical Support Center: Synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals encountering common issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The most common impurities typically arise from two main stages of the synthesis: the initial formation of the indole ring (often via a Fischer indole synthesis) and the final hydrolysis of the ester precursor. Key impurities include unreacted starting materials, byproducts from side reactions, and degradation products.

Q2: My final product has a persistent off-white or yellowish color. What causes this?

A2: Colored impurities in indole derivatives often result from the oxidation of the electron-rich indole ring. This can occur during the reaction, workup, or even during storage if the compound is exposed to air and light. Performing reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help minimize this issue.

Q3: I see a significant amount of the starting ester in my final product according to my HPLC/NMR analysis. How can I avoid this?

A3: The presence of the starting ester (e.g., ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate) indicates incomplete hydrolysis. To drive the reaction to completion, you can try extending the reaction time, increasing the concentration of the base (e.g., NaOH or KOH), or ensuring efficient mixing, especially in larger-scale reactions.[1]

Q4: Besides the starting ester, what other synthesis-related impurities should I look for?

A4: During the initial Fischer indole synthesis to create the indole ester precursor, several side products can form. These may include regioisomers of the indole, aldol condensation products, and cleavage products from the hydrazone intermediate.[2] It is crucial to purify the intermediate ester thoroughly before proceeding to the hydrolysis step.

Q5: Could decarboxylation be a source of impurity?

A5: Yes, while less common under standard basic hydrolysis conditions, excessive heat or overly harsh acidic conditions during workup can cause the loss of the carboxylic acid group, leading to the formation of 7-bromo-5-chloro-1H-indole. Indole-2-carboxylic acids are known to be susceptible to decarboxylation upon heating.[3]

Summary of Potential Impurities

Impurity NameStructure DescriptionLikely Origin
Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate The ethyl ester precursor of the final product.Incomplete hydrolysis of the starting material.[1]
(4-Bromo-2-chlorophenyl)hydrazine The substituted phenylhydrazine used in the Fischer indole synthesis.Unreacted starting material from the ester synthesis step.[4]
Regioisomeric Indoles Isomers with different substitution patterns on the indole ring.Lack of complete regioselectivity during the Fischer indole cyclization.[2]
7-Bromo-5-chloro-1H-indole The final product without the C2-carboxylic acid group.Decarboxylation of the product due to excessive heat or harsh acidic conditions.[3]
Oxidation Byproducts Complex, often colored, polymeric materials.Air or light-induced degradation of the electron-rich indole ring.

Troubleshooting Guides

Issue 1: Low Purity of the Final Product Detected by HPLC

  • Problem: The final this compound shows multiple peaks in the HPLC chromatogram, indicating low purity.

  • Possible Causes & Solutions:

    • Incomplete Hydrolysis: The most prominent impurity peak is often the starting ester.

      • Troubleshooting: Increase the reaction time for the hydrolysis step (e.g., from 1 hour to 3-5 hours).[5] Alternatively, use a higher concentration of the aqueous base. Ensure vigorous stirring to maintain a homogeneous mixture.

    • Impure Intermediate: Impurities from the Fischer indole synthesis of the precursor ester were carried over.

      • Troubleshooting: Purify the intermediate ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate by recrystallization (e.g., from ethanol) or column chromatography before proceeding with the hydrolysis.

    • Degradation during Workup: The product may be degrading during the acidic workup.

      • Troubleshooting: Keep the reaction mixture cool during acidification and avoid prolonged exposure to strong acids. Perform the acidification slowly with stirring.

Issue 2: The Precipitated Product is Very Fine and Difficult to Filter

  • Problem: After acidification, the product precipitates as a very fine powder that clogs the filter paper and results in slow filtration.

  • Possible Causes & Solutions:

    • Rapid Precipitation: Adding the acid too quickly causes rapid nucleation, leading to small particle sizes.

      • Troubleshooting: Slow down the rate of acidification significantly while stirring vigorously. This encourages the growth of larger crystals.

    • Temperature Shock: A sudden drop in temperature can also lead to fine precipitates.

      • Troubleshooting: Allow the reaction mixture to cool slowly to room temperature after acidification before cooling further in an ice bath.

    • Use of a Filter Aid: For particularly fine precipitates, using a filter aid can improve filtration speed.

      • Troubleshooting: Prepare a small pad of a filter aid (e.g., Celite®) over the filter paper in the Büchner funnel before starting the filtration.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (Fischer Indole Synthesis)

This protocol is adapted from general Fischer indole synthesis procedures.[4][6]

  • Materials:

    • (4-Bromo-2-chlorophenyl)hydrazine hydrochloride

    • Ethyl pyruvate

    • Ethanol or Acetic Acid (solvent)

    • Lewis acid catalyst (e.g., ZnCl₂) or Brønsted acid (e.g., H₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve the (4-bromo-2-chlorophenyl)hydrazine hydrochloride in the chosen solvent (e.g., ethanol).

    • Add ethyl pyruvate to the solution and stir at room temperature for 30 minutes to form the hydrazone intermediate.

    • Add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or polyphosphoric acid).

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

    • The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

    • Purify the crude ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (Ester Hydrolysis)

This protocol is adapted from standard procedures for the hydrolysis of indole-2-carboxylates.[5][7]

  • Materials:

    • Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate

    • Methanol

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Deionized water

    • 10% Hydrochloric acid (HCl) solution

  • Procedure:

    • Dissolution: In a round-bottom flask, suspend the ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate in a mixture of methanol and water.

    • Saponification: Add a solution of NaOH or KOH in water to the suspension.

    • Reflux: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by TLC until the starting ester spot disappears.

    • Cooling & Solvent Removal: Cool the mixture to room temperature. If desired, remove the methanol under reduced pressure using a rotary evaporator.

    • Acidification: Slowly add 10% HCl solution to the aqueous mixture with vigorous stirring. The product will precipitate as a solid. Continue adding acid until the pH of the solution is approximately 2-3.

    • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

    • Drying: Dry the solid product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Visualizations

G cluster_0 Synthesis of Ester Precursor cluster_1 Hydrolysis and Final Product Isolation A Hydrazine Formation ((4-Bromo-2-chlorophenyl)hydrazine + Ethyl Pyruvate) B Fischer Indole Cyclization (Acid-catalyzed) A->B C Purification of Ester (Recrystallization) B->C D Ester Hydrolysis (NaOH or KOH, Reflux) C->D Purified Ester E Acidification & Precipitation (HCl) D->E F Filtration & Drying E->F G 7-Bromo-5-chloro-1H- indole-2-carboxylic acid F->G Final Product G Start Starting Materials (Hydrazine, Pyruvate) Ester_Synth Fischer Indole Synthesis Start->Ester_Synth Hydrolysis Ester Hydrolysis Ester_Synth->Hydrolysis Impurity1 Regioisomers & Side Products Ester_Synth->Impurity1 Source Final_Product Final Product Hydrolysis->Final_Product Impurity2 Unreacted Ester Hydrolysis->Impurity2 Source (Incomplete Reaction) Impurity3 Decarboxylation Product Hydrolysis->Impurity3 Source (Harsh Conditions) Impurity4 Oxidation Products Final_Product->Impurity4 Source (Degradation)

References

Validation & Comparative

A Comparative Analysis of Indole-Based Kinase Inhibitors Against Established Therapeutics for VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors with improved potency and selectivity remains a cornerstone of modern oncology drug discovery. The indole scaffold has emerged as a privileged structure in the design of potent inhibitors targeting various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. This guide provides a comparative analysis of a promising 7-bromo-5-chloro-1H-indole-2-carboxylic acid derivative analogue against established multi-kinase inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of Kinase Inhibitors Against VEGFR-2

The inhibitory activity of a novel indole-2-carboxamide, herein designated as Compound 49e, was compared with several clinically approved kinase inhibitors known to target the VEGFR-2 signaling pathway. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher potency.

CompoundTarget KinaseIC50 (nM)
Compound 49e (Indole-2-carboxamide)VEGFR-21.10 ± 0.08[1]
Sunitinib VEGFR-283.20 ± 1.36[1]
Sorafenib VEGFR-235 ± 1.34[1]
Vandetanib VEGFR-240[2]

The data clearly indicates that the indole-2-carboxamide derivative, Compound 49e, exhibits significantly higher potency against VEGFR-2 in enzymatic assays compared to the established inhibitors Sunitinib, Sorafenib, and Vandetanib.[1][2]

Experimental Methodologies

A standardized in vitro kinase inhibition assay is crucial for the accurate determination and comparison of IC50 values. The following protocol outlines a typical procedure for assessing the inhibitory activity of compounds against the VEGFR-2 kinase.

In Vitro VEGFR-2 Kinase Inhibition Assay Protocol

Objective: To determine the IC50 value of a test compound against the recombinant human VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test Compound (dissolved in DMSO)

  • 96-well or 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. Subsequently, these dilutions are further diluted in the kinase buffer to achieve the desired final concentrations for the assay. A DMSO control is prepared in parallel.

  • Reaction Setup: The diluted test compound and the VEGFR-2 enzyme are added to the wells of the microplate.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a mixture containing the substrate and ATP.

  • Incubation: The plate is incubated at room temperature for a specified period, typically 60 minutes, to allow the kinase reaction to proceed.

  • Reaction Termination and Signal Detection: The ADP-Glo™ reagent is added to each well. This terminates the kinase reaction and depletes the remaining ATP. Following this, the Kinase Detection Reagent is added, which converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The intensity of the luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the dose-response data to a suitable model, such as a four-parameter logistic curve.

Visualizing the VEGFR-2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binding PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation PI3K PI3K VEGFR2:f2->PI3K Phosphorylation PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Compound 49e) Inhibitor->VEGFR2:f2

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Kinase_Assay_Workflow A 1. Prepare Serial Dilutions of Test Compound B 2. Add Compound and VEGFR-2 Enzyme to Plate A->B C 3. Initiate Reaction with ATP and Substrate B->C D 4. Incubate at Room Temperature C->D E 5. Stop Reaction and Add Detection Reagent D->E F 6. Measure Luminescence E->F G 7. Calculate % Inhibition and Determine IC50 F->G

Caption: Experimental workflow for the in vitro kinase assay.

References

A Comparative Guide to the Structural Confirmation of Synthesized 7-bromo-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of standard analytical techniques for the unambiguous structural confirmation of synthesized 7-bromo-5-chloro-1H-indole-2-carboxylic acid. We present a logical workflow, detailed experimental protocols, and a comparative analysis of expected data against a potential isomeric alternative, underscoring the necessity of a multi-technique approach for definitive structure elucidation in organic chemistry.

Experimental Workflow

The confirmation of the molecular structure of a newly synthesized compound is a systematic process. It begins with the purification of the sample, followed by the application of several complementary spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they allow for the complete and unambiguous assignment of the compound's constitution.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Confirmation start Synthesized Product purify Purification (e.g., Recrystallization) start->purify pure_compound Pure Compound Sample purify->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr_h ¹H NMR Spectroscopy pure_compound->nmr_h nmr_c ¹³C NMR Spectroscopy pure_compound->nmr_c ftir FTIR Spectroscopy pure_compound->ftir ms_data Molecular Weight & Isotopic Pattern ms->ms_data nmr_h_data Proton Environment & Connectivity nmr_h->nmr_h_data nmr_c_data Carbon Skeleton nmr_c->nmr_c_data ftir_data Functional Groups ftir->ftir_data analysis Comprehensive Data Analysis & Comparison ms_data->analysis nmr_h_data->analysis nmr_c_data->analysis ftir_data->analysis confirmation Structure Confirmed analysis->confirmation

Caption: Workflow for structural confirmation of a synthesized compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition through isotopic pattern analysis.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

  • Methodology:

    • A sample of the purified compound (approx. 1 mg) is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

    • The solution is infused into the ESI source. ESI is chosen as it is a soft ionization technique that typically keeps the molecule intact.

    • The analysis is run in negative ion mode to detect the deprotonated molecule [M-H]⁻, suitable for a carboxylic acid.

    • The mass spectrum is recorded, focusing on the molecular ion region. The presence of bromine and chlorine atoms will result in a characteristic isotopic cluster (M, M+2, M+4 peaks) due to their natural isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1).[1][2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To map the carbon-hydrogen framework of the molecule, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Methodology:

    • Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. DMSO-d₆ is used to ensure the solubility of the compound and to allow for the observation of exchangeable protons (N-H and COOH).

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. This reveals the chemical shifts, integration (proton count), and multiplicity (splitting pattern) for each unique proton in the molecule.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments.[3][4] The chemical shift indicates the type of carbon (e.g., carbonyl, aromatic, etc.).[5]

    • 2D NMR (Optional but recommended): If assignments are ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish H-H and C-H connectivities, respectively.[6]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.[7]

  • Instrumentation: FTIR Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Methodology:

    • A small amount of the solid, purified compound is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups. For carboxylic acids, a very broad O-H stretch and a strong C=O stretch are expected.[3][4][8] The N-H stretch of the indole ring should also be visible.[9]

Data Presentation and Comparative Analysis

The following table summarizes the expected analytical data for the target compound, this compound, and compares it with a plausible alternative, the isomeric 6-bromo-5-chloro-1H-indole-2-carboxylic acid. This comparison highlights how subtle structural differences are manifested in the spectroscopic data, allowing for a definitive assignment.

Analysis Parameter Expected Data for this compound Data for Hypothetical Alternative (6-bromo-5-chloro-1H-indole-2-carboxylic acid) Interpretation
Mass Spec. (HRMS) Molecular Ion [M-H]⁻m/z ≈ 287.92 (for C₉H₃⁷⁹Br³⁵ClNO₂)⁻ with a characteristic isotopic cluster for BrCl.m/z ≈ 287.92 with an identical isotopic cluster.Confirms molecular formula (C₉H₅BrClNO₂) but cannot distinguish between isomers.[1][10][11]
¹H NMR (DMSO-d₆)COOH Proton~13.0 ppm (s, 1H, broad)~13.0 ppm (s, 1H, broad)Confirms carboxylic acid. The chemical shift is concentration-dependent.[3][4]
N-H Proton~12.0 ppm (s, 1H, broad)~12.0 ppm (s, 1H, broad)Confirms indole N-H.
H-3~7.2 ppm (s, 1H)~7.2 ppm (s, 1H)Singlet due to no adjacent protons.
H-4~7.8 ppm (d, 1H, J ≈ 8.0 Hz)~8.0 ppm (s, 1H)Key Differentiator: In the target, H-4 is a doublet due to coupling with H-6. In the alternative, H-4 is a singlet.
H-6~7.4 ppm (d, 1H, J ≈ 8.0 Hz)-Key Differentiator: In the target, H-6 is a doublet. This position is substituted with Br in the alternative.
H-7-~7.9 ppm (s, 1H)Position 7 is substituted with Br in the target. In the alternative, H-7 is a singlet.
¹³C NMR (DMSO-d₆)C=O~165 ppm~165 ppmConfirms carboxylic acid carbonyl.[4]
C2, C3a, C7a~136, ~128, ~135 ppm~136, ~128, ~135 ppmIndole ring carbons, shifts will be similar but not identical.
C4, C5, C6, C7Shifts influenced by adjacent Br and Cl. C5 and C7 will be at lower field due to direct halogen attachment.Shifts will differ significantly due to the altered substitution pattern. C5 and C6 will show direct halogen effects.The specific chemical shifts of the aromatic carbons provide definitive proof of the substituent positions.
FTIR (ATR)O-H Stretch2500-3300 cm⁻¹ (very broad)2500-3300 cm⁻¹ (very broad)Confirms hydrogen-bonded carboxylic acid.[8][12]
N-H Stretch~3300 cm⁻¹ (sharp/medium)~3300 cm⁻¹ (sharp/medium)Confirms indole N-H group.
C=O Stretch~1690 cm⁻¹ (strong)~1690 cm⁻¹ (strong)Confirms conjugated carboxylic acid carbonyl.[3][8]
C-Br, C-Cl Stretch< 1000 cm⁻¹ (in fingerprint region)< 1000 cm⁻¹ (in fingerprint region)Confirms presence of halogens but not their position.

s = singlet, d = doublet, J = coupling constant in Hz.

Conclusion

The structural confirmation of this compound requires a combination of analytical techniques. While FTIR confirms the presence of key functional groups and Mass Spectrometry verifies the molecular formula, they are insufficient to differentiate between isomers. Nuclear Magnetic Resonance spectroscopy, particularly ¹H NMR, is the definitive tool in this case. The unique splitting patterns and chemical shifts of the aromatic protons provide an unambiguous fingerprint of the substitution pattern on the indole ring, allowing for a confident distinction between the target molecule and other potential isomers. The collective data from these methods provides the rigorous and objective evidence required in chemical research and development.

References

A Comparative Analysis of Brominated and Chlorinated Indole-2-Carboxylic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents. Halogenation of this core, particularly with bromine or chlorine, is a key strategy to modulate physicochemical properties and enhance biological activity. This guide provides a comparative study of brominated versus chlorinated indole-2-carboxylic acids, supported by available data, to aid in the rational design of novel drug candidates.

Physicochemical Properties: A Head-to-Head Comparison

The nature of the halogen substituent significantly influences key physicochemical parameters such as lipophilicity, melting point, and acidity. These properties, in turn, affect a compound's solubility, membrane permeability, and target-binding interactions. Below is a summary of available data for analogous bromo- and chloro-substituted indole-2-carboxylic acids.

Property3-Bromo-1H-indole-2-carboxylic acid3-Chloro-1H-indole-2-carboxylic acid5-Bromo-1H-indole-2-carboxylic acid5-Chloro-1H-indole-2-carboxylic acid6-Bromo-1H-indole-2-carboxylic acid6-Chloro-1H-indole-2-carboxylic acid
Molecular Formula C₉H₆BrNO₂C₉H₆ClNO₂C₉H₆BrNO₂C₉H₆ClNO₂C₉H₆BrNO₂C₉H₆ClNO₂
Molecular Weight ( g/mol ) 240.05[1]195.60240.05195.60[2]240.05195.60[3]
Melting Point (°C) 222194[4]287-288[4][5]287 (dec.)[2]No data250-254[6]
Calculated logP (XLogP3) 2.6[1]2.53.17[4]2.92.92.9[3]
Predicted pKa No dataNo data4.25[5]No dataNo dataNo data
Solubility No dataNo dataSoluble in DMSO and DMF.[7]No dataNo dataSlightly soluble in water; soluble in ethanol and DMSO.[6]

Note: Experimental data for pKa and aqueous solubility for these specific compounds are limited in the public domain. The provided logP values are calculated and serve as an estimation of lipophilicity.

Biological Activities: Anticancer and Antiviral Potential

Both brominated and chlorinated indole-2-carboxylic acids have emerged as promising scaffolds for the development of anticancer and antiviral agents. Halogenation can enhance the binding affinity of these molecules to their biological targets.

Anticancer Activity

Derivatives of halogenated indole-2-carboxylic acids have demonstrated significant antiproliferative activity against various cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the EGFR and NF-κB pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Ligand (EGF) Ligand (EGF) Ligand (EGF)->EGFR Binds and Activates Indole Derivative 5-Halo-Indole Derivative Indole Derivative->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and inhibition by 5-halo-indole derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB Complex IkB NF-kB IkB-NF-kB Complex->IkB IkB-NF-kB Complex->NF-kB Releases Gene Transcription Inflammatory Gene Transcription NF-kB_n->Gene Transcription Pro-inflammatory Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Pro-inflammatory Stimuli->IKK Activates Indole Derivative Brominated Indole Derivative Indole Derivative->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by brominated indoles.

HIV-1 Integrase Inhibition

Halogenated indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral replication cycle.[2] These compounds act as integrase strand transfer inhibitors (INSTIs), preventing the integration of the viral DNA into the host genome. The indole-2-carboxylic acid moiety is thought to chelate with magnesium ions in the enzyme's active site.

Studies have shown that introducing a C6-halogenated benzene ring to the indole-2-carboxylic acid scaffold can significantly enhance inhibitory activity.[2] For example, a derivative with a C6-halogenated benzene ring (compound 17a) showed a marked improvement in integrase inhibition with an IC50 value of 3.11 μM.[2] While this particular study did not directly compare bromo- and chloro-substituents on the same derivative, it highlights the importance of halogenation in this class of inhibitors. Further optimization of a similar scaffold led to a derivative (20a) with an impressive IC50 of 0.13 μM.[5]

HIV_Lifecycle cluster_cell Host Cell Cytoplasm Cytoplasm Nucleus Nucleus HIV Virion HIV Virion Binding & Fusion Binding & Fusion HIV Virion->Binding & Fusion Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Viral RNA -> Viral DNA Integration Integration Reverse Transcription->Integration Enters Nucleus Replication Replication Integration->Replication Viral DNA integrated into Host DNA Assembly Assembly Replication->Assembly New Viral RNA & Proteins Budding Budding Assembly->Budding Immature Virion Budding->HIV Virion Mature Virion Indole Derivative Halogenated Indole Derivative (INSTI) Indole Derivative->Integration Inhibits Integrase

Caption: Simplified HIV life cycle and the role of integrase inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are methodologies for key assays used to determine the biological activity of indole-2-carboxylic acid derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (brominated or chlorinated indole-2-carboxylic acids) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Incubate_24h Incubate 24h Seed Cells->Incubate_24h Treat_Cells Treat cells with compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan crystals (DMSO) Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the MTT cytotoxicity assay.

HIV-1 Integrase Strand Transfer Assay

This in vitro assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

Principle: The assay typically uses a donor DNA (representing the viral DNA) and a target DNA (representing the host DNA). The HIV-1 integrase enzyme catalyzes the integration of the donor DNA into the target DNA. The inhibition of this process is quantified. A common method involves labeled DNA strands and capture on a plate for colorimetric or fluorescent detection.

Protocol (based on a generic ELISA-based assay):

  • Plate Coating: Coat a 96-well plate with a capture molecule (e.g., streptavidin) and then add a biotin-labeled target DNA.

  • Integrase and Compound Incubation: Add the recombinant HIV-1 integrase enzyme to the wells, followed by the test compounds at various concentrations. Allow for a pre-incubation period.

  • Strand Transfer Reaction: Initiate the reaction by adding a labeled donor DNA (e.g., with digoxigenin - DIG). Incubate to allow for the strand transfer reaction to occur.

  • Washing: Wash the plate to remove any unbound components.

  • Detection: Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Substrate Addition: Add a colorimetric or chemiluminescent substrate for the enzyme.

  • Signal Measurement: Measure the resulting signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: The signal is proportional to the amount of integrated DNA. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

HIV_Integrase_Assay_Workflow Start Start Coat_Plate Coat plate with biotinylated target DNA Start->Coat_Plate Add_Enzyme_Compound Add HIV-1 integrase & test compound Coat_Plate->Add_Enzyme_Compound Pre_Incubate Pre-incubate Add_Enzyme_Compound->Pre_Incubate Add_Donor_DNA Add DIG-labeled donor DNA Pre_Incubate->Add_Donor_DNA Incubate_Reaction Incubate for strand transfer Add_Donor_DNA->Incubate_Reaction Wash Wash plate Incubate_Reaction->Wash Add_Antibody Add anti-DIG-HRP antibody Wash->Add_Antibody Add_Substrate Add HRP substrate Add_Antibody->Add_Substrate Read_Signal Read colorimetric signal Add_Substrate->Read_Signal Analyze_Data Calculate % inhibition and IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an ELISA-based HIV-1 integrase strand transfer assay.

Conclusion and Future Directions

The substitution of the indole-2-carboxylic acid scaffold with bromine or chlorine offers a powerful tool for modulating physicochemical and biological properties. The available data suggests that bromination tends to increase lipophilicity to a greater extent than chlorination, which can influence cell permeability and target engagement. Both classes of halogenated compounds have demonstrated significant potential as anticancer and anti-HIV agents.

However, a direct and comprehensive comparative study of analogous brominated and chlorinated indole-2-carboxylic acids is lacking in the current literature. Future research should focus on the systematic synthesis and parallel evaluation of these compounds to establish clear structure-activity and structure-property relationships. Such studies will be invaluable for the rational design of next-generation therapeutics based on this versatile scaffold.

References

Validating the Target Engagement of Substituted Indole-2-Carboxylic Acids as EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1] 5-Bromo-1H-indole-2-carboxylic acid serves as a versatile scaffold for developing potent inhibitors of protein tyrosine kinases like EGFR.[1][2]

Comparative Performance Data

The following tables summarize the in vitro anti-proliferative activity and EGFR kinase inhibition of various 5-bromo-1H-indole-2-carboxylic acid derivatives compared to a known EGFR inhibitor, Erlotinib. Lower IC50 values indicate higher potency.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀, µM) of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives [1]

CompoundA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)MCF-7 (Breast Adenocarcinoma)
Derivative 3a 15.6 ± 1.219.4 ± 1.525.1 ± 2.1
Derivative 3b 22.3 ± 1.828.7 ± 2.333.6 ± 2.9
Derivative 3f 18.9 ± 1.424.1 ± 1.929.8 ± 2.5
Derivative 7 25.4 ± 2.031.5 ± 2.638.2 ± 3.3
Erlotinib (Standard) 7.3 ± 0.69.8 ± 0.812.5 ± 1.1

Table 2: In Silico Binding Affinity and In Vitro Kinase Inhibition of Indole Derivatives against EGFR [3][4]

CompoundEGFR Binding Energy (kcal/mol, in silico)EGFR Kinase Inhibition (IC₅₀, nM)
Derivative 3a -8.03Not Reported
Derivative 5j (related indole) Not Reported85 ± 5
Erlotinib (Standard) Not Reported80 ± 5

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation and survival. EGFR inhibitors block this initial phosphorylation step.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR (Dimerized & Activated) EGFR->P_EGFR Activates RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->P_EGFR Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of indole-2-carboxylic acid derivatives.

Experimental Workflow: Target Engagement Validation

Validating that a compound engages its target in a cellular context is crucial. The workflow below outlines two key experimental approaches: a biochemical kinase assay to determine direct enzyme inhibition and a Cellular Thermal Shift Assay (CETSA) to confirm target binding in intact cells.

Target_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Start Start: Novel Indole Derivative Biochem_Assay EGFR Kinase Assay (e.g., TR-FRET, ADP-Glo) Start->Biochem_Assay Cell_Treatment Treat Cells with Compound Start->Cell_Treatment IC50_Biochem Determine IC₅₀ (Direct Enzyme Inhibition) Biochem_Assay->IC50_Biochem Conclusion Validated Target Engagement IC50_Biochem->Conclusion CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Western_Blot Quantify Soluble EGFR (e.g., Western Blot, AlphaScreen) CETSA->Western_Blot Thermal_Shift Confirm Thermal Stabilization (Target Engagement) Western_Blot->Thermal_Shift Thermal_Shift->Conclusion

Caption: Workflow for validating target engagement using biochemical and cellular assays.

Experimental Protocols

Protocol 1: EGFR Kinase Inhibition Assay (TR-FRET)

This protocol provides a method for quantifying the inhibitory activity of a compound against the EGFR tyrosine kinase domain using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[5]

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Biotinylated peptide substrate

  • ATP solution

  • Test compound (serial dilutions in DMSO)

  • Stop/Detection Solution (EDTA, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin [SA-APC])

  • Low-volume 384-well plates

Procedure:

  • Compound Plating: Add 2.5 µL of the test compound serial dilutions to the wells of a 384-well plate. Include vehicle (DMSO) controls.

  • Enzyme Addition: Add 2.5 µL of diluted EGFR enzyme solution to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the substrate/ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of the Stop/Detection Solution to each well.

  • Signal Development: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data against controls and plot the normalized activity versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement in a cellular environment.[6] The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation.[7]

Materials:

  • Cultured cells expressing EGFR (e.g., A549)

  • Test compound and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., Triton X-100 based)

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western Blotting (SDS-PAGE gels, transfer system, anti-EGFR antibody, secondary antibody, detection reagents)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specified time (e.g., 2-4 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors to the desired cell density.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include a non-heated control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the total protein concentration and normalize all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for EGFR. Following incubation with a secondary antibody, detect the signal.

  • Data Analysis: Quantify the band intensities for EGFR at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble EGFR against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.

References

The Structure-Activity Relationship of 7-Bromo-5-chloro-1H-indole-2-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-bromo-5-chloro-1H-indole-2-carboxylic acid analogs. While direct and extensive research on this specific di-halogenated indole scaffold is limited, this document extrapolates and consolidates findings from closely related mono-halogenated and other substituted indole-2-carboxylic acid derivatives to provide valuable insights for drug discovery and development. The information presented herein is intended to guide the rational design of novel therapeutic agents targeting a range of biological targets, including viral enzymes and protein kinases.

Introduction to Indole-2-Carboxylic Acid Derivatives as Bioactive Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological activities.[1] Modifications of the indole ring at various positions, particularly the incorporation of a carboxylic acid moiety at the C2-position, have yielded potent inhibitors of several enzymes and receptors. Halogenation of the indole ring is a common strategy to modulate the electronic and lipophilic properties of these molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. This guide focuses on the potential therapeutic applications of this compound analogs, drawing comparisons from studies on related compounds.

Comparative Biological Activities of Halogenated Indole-2-Carboxylic Acid Analogs

While specific data for a series of this compound analogs is not extensively available in the public domain, the following tables summarize the activities of structurally related compounds, providing a basis for understanding their potential SAR.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2][3] The carboxylate group is thought to chelate with essential metal ions in the enzyme's active site. Halogen substituents on the indole ring can influence the binding affinity and overall inhibitory potency.

Table 1: HIV-1 Integrase Inhibitory Activity of Substituted Indole-2-Carboxylic Acid Analogs

Compound IDSubstitution PatternTargetIC50 (µM)Reference
Analog 1 6-Halogenated benzene at C6HIV-1 Integrase1.05 - 1.70[2]
Analog 2 Long-chain p-trifluorophenyl at C3HIV-1 Integrase~5.3-fold improvement[2]
17a C6 halogenated benzene ringHIV-1 Integrase3.11[3]
20a Long branch on C3HIV-1 Integrase0.13[2]

This table is a representative summary based on available data for related compounds and is intended to guide future research on this compound analogs.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of EGFR, a receptor tyrosine kinase often implicated in cancer.[4][5][6] The bromo substituent at the C5-position appears to be a key feature for potent anti-proliferative activity.

Table 2: EGFR Kinase Inhibitory and Antiproliferative Activity of 5-Bromoindole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
5-bromoindole carbothioamideHepG2 (Liver)Data not specified[5]
5-bromo-7-azaindolin-2-one derivativesA549 (Lung)3.103 - 65.054[5]
5-bromo-7-azaindolin-2-one derivativesSkov-3 (Ovarian)3.721 - >50[5]
5-bromo-7-azaindolin-2-one derivativesHepG2 (Liver)2.357 - 49.036[5]
Compound 3a HepG2, A549, MCF-7Most powerful of series[6]

This table highlights the potential of the 5-bromoindole scaffold in cancer therapy and suggests that this compound analogs may also exhibit activity against EGFR and other kinases.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs.

General Synthesis of Indole-2-Carboxylic Acid Analogs

A general synthetic route to substituted indole-2-carboxylic acids often involves the Fischer indole synthesis or other cyclization strategies, followed by functional group manipulations. The synthesis of this compound would likely start from a correspondingly substituted aniline derivative.

Workflow for the Synthesis of Substituted Indole-2-Carboxylic Acids

G start Substituted Aniline step1 Diazotization (NaNO2, HCl) start->step1 Step 1 step2 Reduction (e.g., SnCl2) step1->step2 Step 2 step3 Fischer Indole Synthesis (with α-ketoacid) step2->step3 Step 3 step4 Esterification (Optional) step3->step4 Step 4 step5 Further Functionalization (e.g., Halogenation, Alkylation) step4->step5 Step 5 end Substituted Indole-2-Carboxylic Acid step5->end Final Product G start Prepare assay components: - Recombinant HIV-1 Integrase - Donor DNA (viral LTR) - Target DNA (host) step1 Pre-incubation of Integrase with Donor DNA start->step1 step2 Add test compound (various concentrations) step1->step2 step3 Add Target DNA to initiate strand transfer reaction step2->step3 step4 Incubate at 37°C step3->step4 step5 Stop reaction and detect integrated product (e.g., ELISA, fluorescence) step4->step5 end Determine IC50 value step5->end G start Prepare assay components: - Recombinant EGFR kinase - Peptide substrate - ATP step1 Add test compound (various concentrations) to microplate wells start->step1 step2 Add EGFR kinase and peptide substrate step1->step2 step3 Initiate reaction by adding ATP step2->step3 step4 Incubate at room temperature step3->step4 step5 Stop reaction and measure substrate phosphorylation (e.g., TR-FRET, luminescence) step4->step5 end Determine IC50 value step5->end G cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Integrase Integrase Binding & Fusion Binding & Fusion Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New Virion New Virion Assembly & Budding->New Virion Integrase Inhibitor Integrase Inhibitor Integrase Inhibitor->Integration Inhibits G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor EGFR Inhibitor Inhibitor->Dimerization Inhibits

References

Comparative Analysis of the Predicted In Vitro and In Vivo Activity of 7-Bromo-5-Chloro-1H-indole-2-carboxylic Acid Based on Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the in vitro and in vivo activity of 7-bromo-5-chloro-1H-indole-2-carboxylic acid is not available in the public domain. This guide provides a comparative analysis based on the reported activities of structurally related 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid derivatives to forecast the potential biological profile of the title compound.

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. This guide explores the anticipated biological activities of the novel compound, this compound, by examining the established in vitro and in vivo data of its mono-halogenated analogs. The primary focus is on anticancer activities, particularly the inhibition of key signaling pathways such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Predicted Biological Activities: A Comparative Overview

Based on the structure-activity relationships of related compounds, this compound is predicted to exhibit potent antiproliferative and anti-angiogenic properties. The presence of two electron-withdrawing halogen atoms on the indole ring is expected to influence its interaction with biological targets.

In Vitro Activity of Analogous Compounds

Derivatives of 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid have demonstrated significant in vitro activity against a variety of cancer cell lines. The primary mechanisms of action involve the inhibition of crucial receptor tyrosine kinases, leading to cell cycle arrest and apoptosis.

Antiproliferative Activity

The following table summarizes the reported antiproliferative activities of selected 5-bromo- and 5-chloro-indole-2-carboxylic acid derivatives against various human cancer cell lines.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
5-Bromo-indole-2-carboxylic acid Hydrazone Derivative (5BDBIC)HepG2 (Liver)14.3[1]
Carbothioamide Derivative (3a)HepG2 (Liver), A549 (Lung), MCF-7 (Breast)Potent activity reported[2]
5-Chloro-indole-2-carboxylic acid Carboxamide Derivative (5f)A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon)GI50 = 0.029[3]
Carboxamide Derivative (5g)A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon)GI50 = 0.038[3]
Enzyme Inhibition

Derivatives of these indole-2-carboxylic acids have been shown to be potent inhibitors of EGFR and VEGFR-2, key regulators of tumor growth and angiogenesis.

Compound TypeDerivativeTarget EnzymeIC50 (nM)Reference
5-Chloro-indole-2-carboxylic acid Carboxamide Derivative (5f)EGFRWT85[3]
Carboxamide Derivative (5f)EGFRT790M9.5[3]
Carboxamide Derivative (5g)EGFRWT68[3]
Carboxamide Derivative (5g)EGFRT790M11.9[3]

Signaling Pathways

The anticancer activity of these indole derivatives is primarily attributed to their ability to inhibit the EGFR and VEGFR-2 signaling pathways. Inhibition of these pathways disrupts downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Signaling cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by indole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.

Representative Synthesis of a Di-halogenated Indole-2-carboxylic Acid

While a specific protocol for this compound is not available, a general approach can be extrapolated from the Fischer indole synthesis and subsequent electrophilic halogenation.

Step 1: Fischer Indole Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate The synthesis would begin with the reaction of (4-chlorophenyl)hydrazine with ethyl pyruvate under acidic conditions (e.g., polyphosphoric acid or sulfuric acid in ethanol) to yield ethyl 5-chloro-1H-indole-2-carboxylate.

Step 2: Electrophilic Bromination The resulting ethyl 5-chloro-1H-indole-2-carboxylate would then be subjected to electrophilic bromination. A suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like dichloromethane or carbon tetrachloride, would be used. The reaction would likely require a catalyst, such as a Lewis acid, to facilitate the introduction of the bromine atom at the 7-position of the indole ring.

Step 3: Hydrolysis Finally, the ethyl ester of 7-bromo-5-chloro-1H-indole-2-carboxylate would be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or methanol, followed by acidification.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., derivatives of this compound) and incubated for 48-72 hours.[4]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[6][7]

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

The inhibitory activity of the compound against EGFR and VEGFR-2 can be determined using various commercially available kinase assay kits, often based on a fluorescence resonance energy transfer (FRET) or luminescence-based format.

  • Reaction Setup: The kinase, substrate, ATP, and various concentrations of the inhibitor are combined in a suitable buffer in a 96- or 384-well plate.

  • Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: A detection reagent is added that specifically recognizes the phosphorylated substrate. The signal (fluorescence or luminescence) is measured using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation (Potential) Synthesis Synthesis of 7-bromo-5-chloro-1H-indole- 2-carboxylic acid derivatives Purification Purification & Characterization Synthesis->Purification MTT_Assay MTT Proliferation Assay Purification->MTT_Assay Kinase_Assay EGFR/VEGFR-2 Kinase Assay Purification->Kinase_Assay Cell_Lines Panel of Cancer Cell Lines Cell_Lines->MTT_Assay Hit_Identification Hit Identification & IC50 Determination MTT_Assay->Hit_Identification Kinase_Assay->Hit_Identification Xenograft_Model Xenograft Tumor Model Hit_Identification->Xenograft_Model Efficacy_Study Efficacy & Toxicity Studies Xenograft_Model->Efficacy_Study

Caption: General experimental workflow for the evaluation of indole derivatives.

In Vivo Activity: A Prospective Outlook

While specific in vivo data for this compound or its close analogs are scarce, the potent in vitro activities of related compounds suggest potential for in vivo efficacy in preclinical cancer models.

General Protocol for a Xenograft Tumor Model

A subcutaneous xenograft model in immunocompromised mice is a standard method to evaluate the in vivo antitumor activity of a compound.

  • Cell Implantation: Human cancer cells (e.g., A549 or HepG2) are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[8]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[8]

  • Compound Administration: The mice are randomized into control and treatment groups. The test compound is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (width² x length)/2.

  • Efficacy and Toxicity Assessment: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Toxicity is assessed by monitoring body weight, clinical signs, and, upon study termination, histopathological analysis of major organs.

Conclusion

Based on the compelling in vitro data from structurally similar 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid derivatives, it is reasonable to predict that this compound will exhibit significant potential as an anticancer agent. Its di-halogenated structure may offer unique interactions with target enzymes like EGFR and VEGFR-2, potentially leading to enhanced potency and a distinct pharmacological profile. Further investigation, beginning with its chemical synthesis and comprehensive in vitro screening, is warranted to validate these predictions and explore its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such research endeavors.

References

A Comparative Analysis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid and Its Progenitors in Oncological and Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of drug discovery, the indole-2-carboxylic acid scaffold has emerged as a privileged structure, serving as a foundational blueprint for a multitude of therapeutic agents. The strategic addition of halogen atoms to this core has been a key strategy in medicinal chemistry to modulate pharmacological properties. This guide presents a comprehensive benchmark of 7-bromo-5-chloro-1H-indole-2-carboxylic acid against its parent compounds: indole-2-carboxylic acid, 5-chloro-1H-indole-2-carboxylic acid, and 7-bromo-1H-indole-2-carboxylic acid. This analysis is supported by available experimental data and detailed research protocols to provide a valuable resource for researchers, scientists, and professionals in drug development.

The introduction of chloro and bromo substituents to the indole ring significantly influences the electron distribution and lipophilicity of the molecule, which in turn can enhance binding affinities to target proteins and improve pharmacokinetic profiles. This comparative guide explores the biological activities of these compounds, with a particular focus on their roles as inhibitors of key enzymes in cancer and viral diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and HIV-1 Integrase.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for this compound and its parent compounds against various biological targets. It is important to note that the data presented has been compiled from different studies, and direct comparisons should be made with caution. The experimental conditions under which these values were obtained are detailed in the Experimental Protocols section.

Table 1: Comparative Inhibitory Activity against HIV-1 Integrase

CompoundTargetIC50 (µM)
Indole-2-carboxylic acidHIV-1 Integrase (Strand Transfer)32.37[1]
5-Chloro-1H-indole-2-carboxylic acidHIV-1 Integrase (Strand Transfer)Data Not Available
7-Bromo-1H-indole-2-carboxylic acidHIV-1 Integrase (Strand Transfer)Data Not Available
This compoundHIV-1 Integrase (Strand Transfer)Data Not Available

IC50: The half maximal inhibitory concentration.

Table 2: Comparative Inhibitory Activity of Derivatives against Oncological Kinase Targets

Parent Compound of DerivativeDerivative StructureTargetIC50 (nM)
5-Chloro-1H-indole-2-carboxylic acidIndole-2-carboxamide derivativeVEGFR-22.15 ± 0.20[2]
5-Chloro-1H-indole-2-carboxylic acidIndole-2-carboxamide derivative with CH₂OHVEGFR-21.10[2]
5-Bromo-1H-indole-2-carboxylic acidHydrazone derivativeVEGFR-2Not explicitly quantified, but noted as potent inhibitors

IC50: The half maximal inhibitory concentration. Note: The data for the derivatives are presented to infer the potential activity enhancement by halogenation, as direct data for the parent compounds against these specific targets was not available in the reviewed literature.

Experimental Protocols

To facilitate reproducible research and further comparative studies, detailed methodologies for key experiments are provided below.

HIV-1 Integrase Strand Transfer Assay

This assay is designed to measure the inhibition of the strand transfer step of HIV-1 integrase, a critical process in the viral replication cycle.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Donor DNA (biotin-labeled oligonucleotide)

  • Acceptor DNA (unlabeled oligonucleotide)

  • Assay buffer (e.g., MOPS, DTT, MgCl₂, NaCl)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated microplates

  • Detection antibody (e.g., anti-digoxigenin-HRP conjugate if acceptor is digoxigenin-labeled)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Plate reader

Procedure:

  • Coat streptavidin-coated microplates with the biotin-labeled donor DNA.

  • Wash the plates to remove unbound DNA.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the recombinant HIV-1 integrase enzyme to the wells, followed by the test compounds.

  • Incubate to allow for enzyme-inhibitor interaction.

  • Initiate the strand transfer reaction by adding the acceptor DNA.

  • Incubate to allow the integration reaction to proceed.

  • Wash the plates to remove unreacted components.

  • Add the detection antibody and incubate.

  • Wash the plates and add the HRP substrate.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition and determine the IC50 values.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ATP

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • Add the recombinant VEGFR-2 kinase and the kinase substrate to the wells of a 96-well plate.

  • Add the test compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature to allow for phosphorylation.

  • Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. A higher luminescence signal indicates greater inhibition of kinase activity.

  • Calculate the percent inhibition and determine the IC50 values.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_inhibition Inhibition Mechanism Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA 3' Processing 3' Processing Viral DNA->3' Processing Processed Viral DNA Processed Viral DNA 3' Processing->Processed Viral DNA Strand Transfer Strand Transfer Processed Viral DNA->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Indole-2-Carboxylic_Acid_Derivatives Indole-2-Carboxylic_Acid_Derivatives HIV-1 Integrase HIV-1 Integrase Indole-2-Carboxylic_Acid_Derivatives->HIV-1 Integrase Inhibits HIV-1 Integrase->Strand Transfer

Caption: Inhibition of HIV-1 Integrase Strand Transfer by Indole-2-Carboxylic Acid Derivatives.

VEGFR2_Signaling_Inhibition cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Inhibition Mechanism VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Halogenated_Indole_Derivatives Halogenated_Indole_Derivatives Halogenated_Indole_Derivatives->VEGFR2 Inhibits Kinase Domain

Caption: Inhibition of the VEGFR-2 Signaling Pathway by Halogenated Indole-2-Carboxylic Acid Derivatives.

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Screening->Enzyme Inhibition Assays IC50 Determination Cell-Based Assays Cell-Based Assays In Vitro Screening->Cell-Based Assays GI50 Determination Data Analysis Data Analysis Enzyme Inhibition Assays->Data Analysis Cell-Based Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: General Experimental Workflow for the Evaluation of Novel Indole-2-Carboxylic Acid Derivatives.

References

Safety Operating Guide

Essential Safety and Operational Guide for . Handling 7-bromo-5-chloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 7-bromo-5-chloro-1H-indole-2-carboxylic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring personal safety and environmental compliance in the laboratory.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as an irritant that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles or a full-face shieldMust meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing or dust generation.[2]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and dispose of them properly after handling the chemical.[2]
Body Laboratory coatA flame-resistant lab coat, such as Nomex®, should be fully buttoned to provide maximum skin coverage.[2]
Respiratory NIOSH/MSHA-approved respiratorA respirator with a particulate filter (e.g., N95) is essential when working with the solid compound, especially if there is a potential for dust generation.[2][3]
Feet Closed-toe shoesShoes must cover the entire foot to protect against spills.[2][4]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural steps for the safe handling of this compound in a laboratory setting.

Pre-Experiment Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.

  • PPE Check: Ensure all required PPE is available, in good condition, and worn correctly.[2]

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Verify that an eyewash station and safety shower are accessible and operational.[6]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Gather Materials B->C D Weigh Compound C->D Transfer to Handling E Dissolve/React D->E F Decontaminate Glassware E->F Transfer to Cleanup G Dispose of Waste F->G H Remove PPE G->H

Caption: A flowchart illustrating the key stages for handling this compound.

Detailed Handling Steps
  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance inside the chemical fume hood.

    • Carefully transfer the required amount of this compound to the vessel, minimizing dust generation.

    • Close the primary container immediately after use.

  • Dissolution and Reaction:

    • If dissolving the compound, add the solvent slowly to the vessel containing the solid.

    • If using in a reaction, add it to the reaction vessel as per the established experimental protocol.

    • Ensure continuous stirring to facilitate dissolution or reaction.

  • Post-Experiment Cleanup:

    • Quench any ongoing reactions safely.

    • Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed, and compatible hazardous waste container.Collect unreacted compound and any contaminated disposable materials (e.g., gloves, weighing paper).
Liquid Waste Labeled, sealed, and compatible hazardous waste container for halogenated organic waste.Collect all solutions containing the compound and contaminated solvents.
Sharps Puncture-resistant sharps container.Dispose of any contaminated needles or other sharps immediately.

Disposal Workflow

disposal_workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Segregate Waste (Solid, Liquid, Sharps) B Use Labeled Containers A->B C Store in Designated Area B->C Transfer to Storage D Maintain Segregation C->D E Arrange for Pickup by EHS D->E Schedule Disposal F Complete Waste Manifest E->F

Caption: A step-by-step process for the proper disposal of this compound waste.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with the chemical name, concentration, and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not pour this chemical down the drain.[6][8]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[9]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[9]
Ingestion Do NOT induce vomiting. Clean mouth with water.[9]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.